Tolclofos-methyl

Catalog No.
S545544
CAS No.
57018-04-9
M.F
C9H11Cl2O3PS
M. Wt
301.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tolclofos-methyl

CAS Number

57018-04-9

Product Name

Tolclofos-methyl

IUPAC Name

(2,6-dichloro-4-methylphenoxy)-dimethoxy-sulfanylidene-λ5-phosphane

Molecular Formula

C9H11Cl2O3PS

Molecular Weight

301.13 g/mol

InChI

InChI=1S/C9H11Cl2O3PS/c1-6-4-7(10)9(8(11)5-6)14-15(16,12-2)13-3/h4-5H,1-3H3

InChI Key

OBZIQQJJIKNWNO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl

solubility

In water, 1.10 mg/L at 15 °C
In water, 0.3-0.4 ppm at 23 °C
In hexane 3.8%, exylene 36.0%, methanol 5.9%
Soluble in common solvents such as acetone, xylene
Easily soluble in xylene, acetone, cyclohexanone, chlorform

Synonyms

(O,O-dimethyl O-(2,6-dichloro-4-methylphenyl)phosphorothioate), tolclofos-methyl

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OP(=S)(OC)OC)Cl

The exact mass of the compound Tolclofos-methyl is 299.9544 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.20e-06 min water, 1.10 mg/l at 15 °cin water, 0.3-0.4 ppm at 23 °cin hexane 3.8%, exylene 36.0%, methanol 5.9%soluble in common solvents such as acetone, xyleneeasily soluble in xylene, acetone, cyclohexanone, chlorform. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. It belongs to the ontological category of organic thiophosphate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

tolclofos-methyl mode of action lipid peroxidation inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Core Mode of Action and Chemical Profile

Tolclofos-methyl is an organophosphorus fungicide that acts as a non-systemic contact fungicide with protective and curative properties [1]. Its primary biochemical mode of action is the inhibition of lipid peroxidation [1].

The table below summarizes its key chemical identifiers and properties:

Property Description / Value
IUPAC Name O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate [1]
CAS Registry Number 57018-04-9 [1] [2]
Molecular Formula C₉H₁₁Cl₂O₃PS [1]
FRAC Code 14 (Lipid peroxidation inhibitor) [1]
Chemical Class Organophosphate fungicide [1]
Physical State (at 20°C) Colourless crystalline powder [1]

Experimental Evidence and Biomarker Analysis

Evidence for the fungicide's mode of action comes from observing its effects on organisms, which trigger a cascade of oxidative stress responses.

The diagram below illustrates the conceptual sequence of oxidative events following exposure to a lipid peroxidation inhibitor like this compound.

G Pesticide This compound Exposure MoA Inhibition of Lipid Peroxidation Pesticide->MoA ROS Accumulation of Reactive Oxygen Species (ROS) MoA->ROS Leads to LipidDamage Membrane Lipid Damage (Lipid Peroxidation) ROS->LipidDamage Causes Biomarker Formation of Malondialdehyde (MDA) LipidDamage->Biomarker Produces EnzymeResponse Antioxidant Enzyme Response (SOD, CAT, POD) Biomarker->EnzymeResponse Induces Outcome Cellular Damage or Detoxification EnzymeResponse->Outcome Determines

Key Biomarkers and Experimental Data

The table below summarizes quantitative data on oxidative stress biomarkers from earthworms (Eisenia fetida) exposed to this compound, linking these effects to the proposed mode of action [3].

Biomarker / Measurement Experimental Observation Interpretation & Link to Mode of Action
Reactive Oxygen Species (ROS) Concentration-dependent increase in earthworm coelomocytes. Indicates initial burst of oxidative stress following exposure.
Malondialdehyde (MDA) Significant increase in earthworms and their cells. Key evidence of lipid peroxidation and membrane damage.
Superoxide Dismutase (SOD) Activity increased at lower concentrations but inhibited at higher concentrations. Reflects a compensatory antioxidant response that becomes overwhelmed at high toxicity.
Cell Viability Decreased in earthworm coelomocytes. Demonstrates ultimate cytotoxic effect of oxidative stress.
Lactate Dehydrogenase (LDH) Leakage Increased release from earthworm cells. Indicates loss of plasma membrane integrity, a consequence of lipid peroxidation.

Detailed Experimental Protocols

The following methodologies are critical for investigating the lipid peroxidation inhibition activity of this compound.

In Vivo Earthworm Toxicity Bioassay

This protocol assesses toxicological bioavailability and oxidative stress in a soil model organism [3].

  • Test Organism: Adult earthworms (Eisenia fetida) with a defined weight range.
  • Soil Exposure: Artificial soil is contaminated with a range of this compound concentrations.
  • Exposure Conditions: Organisms are maintained in contaminated soil for a set period under controlled conditions.
  • Biomarker Analysis:
    • ROS Content: Measured using a fluorescence probe assay on earthworm coelomocytes or tissue homogenate.
    • MDA Content: Quantified using the Thiobarbituric Acid Reactive Substances (TBARS) method by reacting tissue homogenate with thiobarbituric acid and measuring the colored product.
    • SOD Activity: Assessed by the enzyme's ability to inhibit the reduction of a tetrazolium salt by superoxide anion.
  • Coelomocyte Cytotoxicity:
    • Cell Extraction: Coelomocytes are extracted from earthworms using non-invasive methods.
    • Cell Viability: Measured using assays like MTT.
    • Membrane Integrity (LDH): The activity of LDH leaked into the extracellular medium is measured.
In Vitro Antifungal Activity Assay

This protocol evaluates the direct fungitoxicity of this compound.

  • Pathogen Culture: The target fungus is cultured on Potato Dextrose Agar.
  • Fungicide Application: Filter paper discs infused with a logarithmic series of this compound concentrations are placed on the agar.
  • Incubation & Measurement: Plates are incubated at the pathogen's optimal growth temperature, and the diameter of fungal growth inhibition is measured [4].

Application in Integrated Pest Management

This compound is primarily used as a seed or soil treatment to control diseases caused by Rhizoctonia solani and other soil-borne pathogens [1] [5]. Research shows potential for use in integrated strategies:

  • Combination with Biocontrol Agents: Studies show that combining a low concentration of this compound with Trichoderma harzianum or Bacillus species can provide synergistic or additive effects, improving disease control while reducing chemical load [4].
  • Applicable Crops: Includes potatoes, sugar beet, cotton, peanuts, vegetables, and ornamentals [5].

Conclusion

This compound exerts its fungicidal effect primarily by inhibiting lipid peroxidation, leading to oxidative stress, membrane damage, and cell death in target fungi. The biomarkers and experimental protocols provide a framework for researchers to investigate similar modes of action and assess the environmental impact of such compounds.

References

tolclofos-methyl hydrolysis and photodegradation products

Author: Smolecule Technical Support Team. Date: February 2026

General Framework for Degradation Studies

For a comprehensive study, the International Council for Harmonisation (ICH) guideline Q1A(R2) is the standard framework. It involves subjecting the drug substance to various forced degradation conditions to identify potential degradation products [1] [2].

The table below summarizes the typical stress conditions and analytical objectives:

Stress Condition Typical Experimental Conditions Goal of the Experiment
Acid Hydrolysis Exposure to HCl (e.g., 0.1-1 M) at elevated temp (e.g., 40-80°C) [2]. Identify products of acid-catalyzed decomposition (e.g., hydrolysis of ester groups).
Base Hydrolysis Exposure to NaOH (e.g., 0.1-1 M) at elevated temp (e.g., 40-80°C) [2]. Identify products of base-catalyzed decomposition (e.g., hydrolysis, dechlorination).
Oxidative Degradation Exposure to hydrogen peroxide (e.g., 3-30%) at room temp [1] [2]. Identify oxidative products (e.g., hydroxylation, N-oxide formation).
Photodegradation Exposure to UV (e.g., 366 nm) and/or visible light as per ICH options [3] [1]. Identify products formed from light exposure, characterizing weak spots in the molecule.
Thermal Degradation Heating in solid or solution state (e.g., 40-80°C) [2]. Assess stability under high-temperature conditions.

Core Analytical Techniques for Identification

Once degradation products are generated, a combination of chromatographic and spectroscopic techniques is used to separate and identify them.

  • Separation and Detection: Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photodiode Array (PDA) detector is commonly used. This effectively separates the mixture and provides preliminary UV-Vis spectra of the products [1].
  • Structural Elucidation: The most powerful tool for identifying unknown structures is UPLC coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS/MS) [1]. This technique provides accurate mass data for the molecular ions and their fragment ions, allowing researchers to propose detailed chemical structures by comparing the fragmentation patterns of the drug substance with its degradation products.
  • Advanced Techniques: For full structural confirmation, especially for novel or complex products, researchers may use Nuclear Magnetic Resonance (NMR) spectroscopy after isolating the degradation products [2].

The following diagram illustrates the typical workflow for a forced degradation study, from sample preparation to final reporting.

Start Start: Drug Substance Stress Stress Conditions Start->Stress Analysis Analysis & Separation (UPLC-PDA) Stress->Analysis ID Structural Identification (Q-TOF-MS/MS, NMR) Analysis->ID Report Report Degradation Products & Pathways ID->Report

References

toxicological profile of tolclofos-methyl metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways and Identified Metabolites

The metabolism of tolclofos-methyl in animals involves several key biotransformation pathways. The diagram below summarizes the primary metabolic reactions and the major metabolites identified in rats and mice.

G cluster_pathway_1 Oxidative Desulfuration cluster_pathway_2 Methyl Group Oxidation cluster_pathway_3 Ester Cleavage cluster_pathway_4 Conjugation Tolclofos_Methyl This compound (Parent Compound) Oxon Oxon and related derivatives Tolclofos_Methyl->Oxon Oxidative Desulfuration Ph_CH2OH TM-CH2OH (O-(2,6-dichloro-4-hydroxymethylphenyl) O,O-dimethyl phosphorothioate) Tolclofos_Methyl->Ph_CH2OH Methyl Group Oxidation DM_TM DM-TM (O-(2,6-dichloro-4-methylphenyl) O-methyl hydrogen phosphorothioate) Tolclofos_Methyl->DM_TM P-O-Methyl Cleavage Ph_CH3 Ph-CH3 (2,6-dichloro-4-methylphenol) Tolclofos_Methyl->Ph_CH3 P-O-Aryl Cleavage Ph_COOH Ph-COOH (O,O-dimethyl-O-(2,6-dichloro- 4-carboxyphenyl) phosphorothioate) Ph_CH2OH->Ph_COOH Further Oxidation Glycine_Conjugate 3,5-dichloro-4- hydroxybenzyl glycine Ph_COOH->Glycine_Conjugate Glycine Conjugation Glucuronide Glucuronide Conjugates (e.g., of Ph-CH3) Ph_CH3->Glucuronide Glucuronidation

Primary metabolic pathways of this compound in animals

The major biotransformation reactions include [1]:

  • Oxidative desulfuration to oxon and related derivatives.
  • Oxidation of the 4-methyl group to form alcohols (TM-CH2OH) and acids (Ph-COOH).
  • Cleavage of P-O-aryl and P-O-methyl linkages, resulting in metabolites like DM-TM and 2,6-dichloro-4-methylphenol (Ph-CH3).
  • Conjugation of the resultant acids and phenols with glucuronic acid or glycine.

Quantitative Data on Metabolite Formation

The following tables summarize quantitative findings from animal studies on excretion and tissue distribution of this compound and its metabolites.

Table 1: Excretion of Radioactive Residues in Animals after a Single Oral Dose (5 mg/kg) of [¹⁴C]-Tolclofos-methyl [1]

Species Sex Urine (0-7 days) Feces (0-7 days) Expired Air (<1%) Total Recovery
Mouse (ICR) M & F 69-76% 4-6% <1% >99%
Rat (Sprague-Dawley) M & F 85-91% 9-20% <0.1% >99%

Table 2: Major Metabolites Identified in Rat Excreta and Tissues [1]

Metabolite/Compound Abbreviation Approximate Proportion in Urine Key Matrices Where Detected
O-methyl O-hydrogen O-(2,6-dichloro-4-methylphenyl) phosphorothioate DM-TM 10-26% Tissues, Excreta
O-methyl O-hydrogen O-(2,6-dichloro-4-hydroxymethylphenyl) phosphorothioate TM-CH2OH 12-25% Tissues, Excreta, Bile
O-methyl O-hydrogen O-(2,6-dichloro-4-carboxyphenyl) phosphorothioate Ph-COOH 11-35% Tissues, Excreta
2,6-dichloro-4-methylphenol Ph-CH3 12-44% Excreta
3,5-dichloro-4-hydroxybenzyl glycine - 13% (Mouse) Mouse Urine

Detailed Experimental Protocols

The foundational data on this compound's metabolism and toxicology were generated using the following key experimental methodologies.

1. Absorption, Distribution, and Excretion Studies [1]

  • Test System: Sprague-Dawley rats and ICR mice (ages 6-8 weeks).
  • Dosing: Single oral dose of 5 mg/kg body weight of [¹⁴C]-tolclofos-methyl, radiolabeled either on the 4-methyl group or uniformly on the phenyl ring. The compound was dissolved in corn oil. One rat group received a high dose of 200 mg/kg. Another group was pre-treated for 14 days with unlabeled compound (5 mg/kg/day) before the radioactive dose.
  • Sample Collection: Urine, feces, and expired air were collected for up to 7 days post-administration. In some studies, bile was collected from cannulated rats.
  • Analysis: Total radiocarbon in excreta and expired air was measured. Tissues (liver, kidney, blood) were analyzed for radioactive residues at various time points. Whole-body autoradiography was performed on rats.

2. Metabolite Identification and Biotransformation Studies [1]

  • Sample Preparation: Metabolites were isolated from urine, feces, bile, and tissue homogenates using chromatographic techniques.
  • Identification: Metabolites were identified primarily by co-chromatography with authentic synthesized standards and/or spectroanalysis (the specific spectroscopic methods are not detailed in the provided reports).

Toxicological Evaluation and Current Data Gaps

The toxicological profile of the parent compound, this compound, has been established, with an Acceptable Daily Intake (ADI) of 0.064 mg/kg body weight per day and no need for an Acute Reference Dose (ARfD) set by the JMPR [1] [2].

However, a complete toxicological evaluation of its metabolites remains a work in progress. The European Food Safety Authority (EFSA) has noted several critical data gaps [2]:

  • The toxicological properties of metabolites Ph-CH3 and TM-CH2OH (prominent in leafy crops) require further investigation.
  • The toxicological relevance of metabolite Ph-COOH, a significant residue in animal commodities, must be confirmed.
  • The residue definition for risk assessment in food of animal origin is currently considered tentative due to the lack of specific toxicological studies on Ph-COOH.

EFSA suggests that the toxicological endpoints of the parent compound are likely sufficient to cover the toxicity of its metabolites, but this must be finalized during the ongoing renewal of the approval process [2].

Conclusion

References

HPLC GC analytical methods for tolclofos-methyl detection

Author: Smolecule Technical Support Team. Date: February 2026

Identified Analytical Methods for Tolclofos-Methyl

The following table summarizes the key analytical methods found for detecting this compound in various complex matrices.

Analysis Method Sample Matrix Extraction/Clean-up Method Key Instrumentation & Parameters Performance Data Source
GC-MS/MS Ginseng (fresh, red, dried) [1] Not specified in excerpt GC with triple quadrupole MS; Run time: ~35 min [1] Calibration range: 0.01–5.00 μg/mL; Correlation (r²) ≥ 0.98 [1]
GC-MS/MS Fruits & Vegetables (multi-residue) [2] QuEChERS (AOAC 2007.01) [2] GC-MS/MS (Triple Quadrupole); Run time: 17 min [2] LOQ: 0.0011–0.0047 mg/kg; Precision RSD < 20%; Recovery: 78-107% [2]
DLLME-GC-MS Herbal Nutraceutical Drops [3] Dispersive Liquid-Liquid Microextraction (DLLME) [3] Fast GC-MS [3] Method validated for linearity, LOD, LOQ, accuracy, precision [3]

Experimental Protocol for GC-MS/MS Analysis

Based on the multiresidue method for food commodities, here is a generalized protocol that can be adapted for this compound [2]:

1. Sample Preparation

  • Homogenization: Process the sample (e.g., plant material) to a fine, homogeneous consistency.
  • Fortification (for validation): Spike samples with a known concentration of this compound standard for recovery experiments.

2. Extraction via QuEChERS

  • Weigh 10 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to induce partitioning.
  • Shake immediately and vigorously for 1-3 minutes to prevent salt aggregation.
  • Centrifuge at >3000 RCF for 5 minutes.

3. Extract Clean-up (as needed)

  • Transfer an aliquot (e.g., 1-1.5 mL) of the upper acetonitrile layer to a dispersive-SPE (d-SPE) tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 25 mg PSA).
  • Shake for 30-60 seconds and centrifuge.
  • The final extract is ready for analysis after filtration or dilution.

4. Instrumental Analysis - GC-MS/MS

  • GC Column: Use a low-polarity stationary phase column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 μm).
  • Oven Program: The specific temperature gradient will require optimization. One referenced method uses a 17-minute total run time [2].
  • Mass Spectrometry: Operate in timed-Selection Reaction Monitoring (t-SRM) mode for high selectivity and sensitivity. Monitor specific precursor ion > product ion transitions for this compound.

5. Quantification

  • Use matrix-matched calibration standards to compensate for matrix effects. Prepare these by adding known amounts of this compound standard to a blank matrix extract.
  • Construct a calibration curve (e.g., 10–300 μg/L) to quantify residues in unknown samples [2].

Workflow Overview

The following diagram illustrates the complete workflow for the analysis of this compound in a plant matrix using the QuEChERS GC-MS/MS method:

G start Start: Homogenized Sample step1 QuEChERS Extraction with Acetonitrile & Salts start->step1 step2 Centrifugation step1->step2 step3 d-SPE Clean-up (e.g., MgSO₄, PSA) step2->step3 step4 GC-MS/MS Analysis step3->step4 end End: Data Analysis & Quantification step4->end

Key Considerations for Method Development

  • Matrix Effects: Complex samples like herbs and nutraceuticals can cause significant matrix effects, which suppress or enhance the analyte signal [3]. Using matrix-matched calibration or a stable isotopically labeled internal standard (if available) is crucial for accurate quantification [3] [2].
  • Method Validation: Ensure the method meets validation criteria for parameters such as accuracy (recovery 70-120%), precision (RSD ≤ 20%), linearity, LOD, and LOQ [3] [2].
  • HPLC/LC-MS Alternative: While not found for this compound specifically, LC-MS/MS is a powerful technique for multi-residue pesticide analysis, especially for compounds that are less volatile or thermally labile [4] [1]. Developing an HPLC-based method would likely involve a C18 column and a mobile phase gradient of water and methanol or acetonitrile, with detection via tandem mass spectrometry.

References

Comprehensive Application Notes and Protocols for Tolclofos-Methyl Control of Rhizoctonia solani

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tolclofos-Methyl and Its Efficacy Against Rhizoctonia solani

This compound (FRAC code 14) is a systemic fungicide with protective and curative properties that has demonstrated consistent efficacy against various anastomosis groups of Rhizoctonia solani across multiple crops. This phenyl ester fungicide interferes with lipid synthesis and membrane integrity in fungal pathogens, effectively inhibiting both mycelial growth and sclerotia development [1]. The fungicide has become a cornerstone in management programs for diseases caused by R. solani, including black scurf of potato, root rot in lupine, strawberry, and lettuce, and damping-off in various horticultural crops. Sensitivity studies have confirmed that R. solani exhibits high sensitivity to this compound, with reported EC₅₀ values ranging from 0.001 to 0.098 μg a.i. ml⁻¹ across different anastomosis groups, demonstrating consistently strong inhibition of mycelial growth [2].

The continued efficacy of this compound against R. solani makes it a valuable tool for soilborne disease management, particularly when implemented within integrated resistance management frameworks. These application notes provide detailed protocols for researchers and agricultural professionals seeking to optimize this compound use in both experimental and commercial settings against R. solani, with comprehensive methodologies for efficacy assessment under controlled and field conditions.

Application Protocols and Efficacy Data

Soil Treatment Methods and Dosage Guidelines

Standard soil incorporation represents the traditional application method for this compound, requiring incorporation into the upper 10-cm soil layer before planting. Research on ornamental bulbs demonstrated that this approach requires 25 kg active ingredient (a.i.) per hectare in sandy soils to achieve effective control of R. solani [3]. The soil incorporation method ensures uniform distribution of the fungicide throughout the rhizosphere, creating a protective zone that inhibits fungal penetration of plant tissues. However, research has revealed that pathogenic strains of R. solani exhibit differential temperature preferences for infection, with warmth-preferring strains being pathogenic in late spring and summer when young bulbs are susceptible, while cold-preferring strains attack young sprouts in winter and early spring [3]. This biological variation influences control efficacy at different dosages.

The alternative furrow application technique (during planting operations) has demonstrated comparable disease control with substantially reduced chemical inputs. This method requires only 12.5 kg a.i. per hectare – approximately 50% of the standard soil incorporation dosage [3]. For warmth-preferring strains active during warmer seasons, research indicates effective control can be achieved with dosages as low as 4 kg a.i. per hectare applied directly on and around bulbs during planting. However, for cold-preferring strains that attack during winter and spring, dosages lower than 12.5 kg a.i. per hectare generally provide insufficient control [3]. This differential efficacy based on strain temperature preferences and seasonal activity patterns must be considered when designing application protocols.

Table 1: this compound Application Methods and Dosages for Rhizoctonia solani Control

Application Method Dosage (kg a.i./ha) Target Strains Efficacy Level Crop Reference
Soil Incorporration (0-10 cm depth) 25.0 All R. solani strains High Ornamental bulbs
Furrow Application (during planting) 12.5 Cold-preferring strains High Ornamental bulbs
In-Furrow (targeted application) 4.0 Warmth-preferring strains High Young bulbs
Comparison: Fludioxonil - Multiple AGs High (EC₅₀ 0.06-0.09 μg/ml) Potato
Comparative Efficacy Data

This compound has demonstrated excellent performance in comparative fungicide studies. In South African trials evaluating R. solani isolates from potatoes, this compound and fludioxonil exhibited significantly greater control of stem canker and black scurf compared to other fungicides, while azoxystrobin was the least effective [2]. Similar research found this compound among the most effective fungicides in reducing sclerotial germination of R. solani, alongside benomyl and captan [4]. The commercial formulation Rizolex-T, which combines this compound with thiram (FRAC code M3), has shown remarkable efficacy against R. solani in lupine, reducing pre-emergence damping-off to 4% compared to 40% in infected controls and increasing survived plants to 88% [1]. This combination approach provides multi-site activity that may delay resistance development while broadening the spectrum of control.

Table 2: Comparative Sensitivity of Rhizoctonia solani to Various Fungicides

Fungicide FRAC Code EC₅₀ Range (μg a.i. ml⁻¹) Sensitivity Level Application Recommendations
This compound 14 0.001-0.098 High Soil incorporation or in-furrow application
Fludioxonil 12 0.06-0.09 High Seed treatment or soil application
Azoxystrobin 11 <0.09 to >5.0 Variable to Insensitive Avoid where resistance documented
Pencycuron 22 Variable Moderate Combine with other chemistries
Iprodione 2 Variable Moderate Rotate with high-efficacy products
Benomyl 1 Variable Moderate Resistance concerns limit use

Detailed Experimental Protocols

In Vitro Sensitivity Assays

Protocol for determining EC₅₀ values: Prepare a stock solution of technical grade this compound in appropriate solvent (typically acetone or methanol) and incorporate into molten potato dextrose agar (PDA) after autoclaving to create a concentration series (e.g., 0.0001, 0.001, 0.01, 0.1, 1.0 μg a.i. ml⁻¹). Include solvent-only controls. Transfer 5-mm mycelial plugs from actively growing R. solani colonies (4-7 days old) to the center of amended plates. Incubate at 25±1°C for 2-3 days, then measure radial growth in two perpendicular diameters. Calculate percent inhibition relative to control, then determine EC₅₀ values using probit or logit analysis [2]. For sclerotial germination assays, surface-sterilize sclerotia from 14-day-old cultures and place on fungicide-amended PDA, recording germination percentage after 48-72 hours [4].

Strain characterization should precede sensitivity testing, as differential sensitivity exists among anastomosis groups. Molecular identification of AGs through ITS sequencing is recommended, following the protocol of Valfrè et al. who characterized isolates before biocontrol testing [5]. Maintain a reference collection of known sensitivity for quality control. Testing should include multiple isolates (minimum 5-10 per AG) to capture population variability. This protocol successfully identified the high sensitivity of South African R. solani populations to this compound, with EC₅₀ values significantly lower than for other fungicides like azoxystrobin [2].

Greenhouse Pot Trials

Potting and inoculation system: Utilize 12 L plastic pots filled with sterile peat-based substrate (2:1 peat moss to sterile soil). One week before transplanting, infest soil with R. solani inoculum prepared as colonized rice hull medium (3% w/w) [6]. For lupine trials, apply this compound as soil drench at transplanting using commercial formulation (e.g., Rizolex-T) at recommended field rate. Include infected untreated controls and non-infested healthy controls. Use completely randomized design with 4-6 replications per treatment and 3-4 plants per pot [1].

Disease assessment should record pre- and post-emergence damping-off daily for 4-6 weeks. At trial termination (typically 55-60 days), carefully wash root systems and evaluate for root rot severity using standardized scales (e.g., 0-5 scale where 0 = healthy, 5 = completely necrotic roots). Calculate percent disease incidence and severity index. Additionally, measure plant growth parameters (height, fresh/dry weight of shoots and roots) and physiological parameters including photosynthetic pigments, antioxidant enzymes, and phenolic content to assess plant health improvements beyond disease control [1]. These comprehensive measurements revealed that this compound not only controlled lupine root rot but also restored plant growth and physiological parameters to near-healthy levels [1].

G Start Start Experimental Protocol InVitro In Vitro Sensitivity Assays Start->InVitro GHEval Greenhouse Efficacy Trials Start->GHEval FieldEval Field-Scale Validation Start->FieldEval InVitroMethods PDA medium amended with This compound concentration series (0.0001-1.0 μg a.i. ml⁻¹) InVitro->InVitroMethods GHSetup Pot establishment with R. solani-infested substrate (3% colonized rice hull medium) GHEval->GHSetup FieldSetup Establish field plots with natural or artificial R. solani infestation FieldEval->FieldSetup DataAnalysis Data Analysis & Reporting Stats Statistical analysis: ANOVA, mean separation, efficacy calculations DataAnalysis->Stats InVitroMeasure Measure radial growth after 48-72h Calculate EC₅₀ values using probit analysis InVitroMethods->InVitroMeasure InVitroMeasure->DataAnalysis GHTreatments Apply this compound treatments: - Soil incorporation - Furrow application - Soil drench GHSetup->GHTreatments GHMeasure Monitor damping-off daily Assess root rot at termination (55-60 days) GHTreatments->GHMeasure GHMeasure->DataAnalysis FieldApp Apply this compound using commercial equipment at recommended rates (4-25 kg a.i./ha) FieldSetup->FieldApp FieldAssess Evaluate disease incidence, severity, and yield parameters at multiple time points FieldApp->FieldAssess FieldAssess->DataAnalysis Reporting Prepare experimental report with protocols, results, and recommendations Stats->Reporting

Figure 1: Experimental workflow for evaluating this compound efficacy against Rhizoctonia solani under in vitro, greenhouse, and field conditions.

Field Evaluation Protocols

Experimental design: Establish randomized complete block designs with 4-6 replications. Plot size should be sufficient to accommodate crop-specific spacing (e.g., 3-5 m rows for potatoes). For artificial inoculation, apply R. solani-infested grain inoculum (20-30 g/m²) during planting. Apply this compound treatments using commercial equipment calibrated to deliver precise rates (e.g., 4-25 kg a.i./ha depending on target strains and application method) [3]. Include untreated controls and reference fungicides (e.g., flutolanil, fludioxonil) for comparative efficacy assessment.

Disease and yield assessment: Evaluate disease development weekly using standardized scales. For potato black scurf, record stem canker severity (0-5 scale) during mid-season and black scurf incidence on tubers at harvest. Calculate Area Under Disease Progress Curve (AUDPC) values for statistical comparison. At harvest, assess yield parameters (total and marketable yield) and conduct quality assessments. Research demonstrated that this compound provided significantly better control of stem canker and black scurf compared to azoxystrobin in field trials, highlighting its continued field efficacy [2]. In lupine field trials, Rizolex-T (this compound + thiram) reduced root rot incidence to 23.1% compared to 63.6% in infected controls [1].

Resistance Management and Integrated Control Strategies

Resistance Development Concerns

Although R. solani populations generally remain sensitive to this compound, laboratory studies have demonstrated that isolates can be adapted to grow on media amended with this compound at concentrations 500 times the initial inhibitory level [7]. This acquired resistance persisted after five transfers on fungicide-free medium, indicating stable genetic adaptation. Critically, pathogenicity of resistant isolates was not reduced, though their growth rates on PDA were significantly lower than wild-type isolates [7]. This finding highlights the potential for resistance development under continuous selection pressure. Recent sensitivity monitoring in South Africa confirmed continued efficacy but identified variable sensitivity to other fungicide chemistries, underscoring the need for ongoing resistance surveillance [2].

The FRAC classification places this compound in group 14 (lipid synthesis and membrane integrity inhibitors), indicating specific target site activity that confers higher resistance risk compared to multi-site inhibitors. The mechanism of resistance is believed to involve target site modifications, though the precise genetic basis in R. solani requires further elucidation. Resistance management strategies must account for this potential, particularly in cropping systems with high disease pressure and frequent fungicide applications.

Integrated Resistance Management Strategies

Rotation with alternative chemistries: Implement planned alternation with fungicides from different FRAC groups exhibiting efficacy against R. solani. Flutolanil (FRAC group 7) has demonstrated similar efficacy to this compound in ornamental bulb trials and represents a suitable rotational partner [3]. Fludioxonil (FRAC group 12) also shows high efficacy against R. solani (EC₅₀ 0.06-0.09 μg a.i. ml⁻¹) and provides an additional rotation option [2].

Combination treatments: Utilize formulated mixtures containing this compound with partner fungicides having different modes of action. The commercial product Rizolex-T combines this compound with thiram (FRAC code M3, multi-site activity), enhancing spectrum and potentially delaying resistance development [1]. Research shows this combination effectively reduces damping-off and root rot while maintaining plant growth and yield parameters.

Biological integration: Combine this compound with biocontrol agents in integrated programs. Trichoderma asperellum FC80 has demonstrated 38% efficacy against R. solani in strawberries, while combinations with biostimulants reached 43% efficacy [5]. Similarly, arbuscular mycorrhizal fungi (AMF) such as Entrophospora lutea have shown efficacy comparable to this compound in lupine while enhancing plant growth and nutrient uptake [1]. These biologicals can be deployed in rotation or combination with reduced-rate chemical applications to maintain efficacy while reducing selection pressure.

G Start Start Resistance Management Monitor Regular Sensitivity Monitoring Start->Monitor Rotate Chemical Rotation Start->Rotate Combine Combination Treatments Start->Combine Integrate Biological Integration Start->Integrate MonitorMethods Annual collection of R. solani isolates EC₅₀ determination for baseline sensitivity Monitor->MonitorMethods RotateOptions Alternate this compound (FRAC 14) with flutolanil (FRAC 7) or fludioxonil (FRAC 12) Rotate->RotateOptions CombineOptions Use pre-mixed formulations: This compound + Thiram (Rizolex-T) for multi-site activity Combine->CombineOptions BioOptions Integrate with biocontrol agents: Trichoderma spp., AMF, Fusarium MSA35 and biostimulants Integrate->BioOptions Result Sustainable Disease Control Outcome Reduced resistance risk Maintained efficacy Extended product lifespan Result->Outcome MonitorMethods->Result RotateOptions->Result CombineOptions->Result BioOptions->Result

Figure 2: Integrated resistance management strategy for this compound against Rhizoctonia solani, incorporating monitoring, rotation, combination treatments, and biological controls.

Alternative and Emerging Control Strategies

Biological Control Agents

Several biological control agents have demonstrated efficacy against R. solani and represent alternatives or complements to this compound. Trichoderma asperellum FC80 achieved 38% disease reduction in strawberry trials, while its combination with biostimulants increased efficacy to 42-43% [5]. Fusarium oxysporum MSA35, isolated from suppressive soils, also shows promise as a biological control agent. Additionally, specific arbuscular mycorrhizal fungi (AMF), particularly Entrophospora lutea and Rhizophagus intraradices, reduced root rot incidence in lupine to 24.3% and 30.1% respectively, compared to 63.6% in infected controls [1]. These AMF treatments not only controlled disease but also enhanced plant growth, nutrient uptake, and defense enzyme activities, providing multiple benefits beyond pathogen suppression.

The compatibility of biological controls with this compound requires further investigation, but sequential applications may provide integrated benefits. Biologicals can be deployed preventively to establish protective rhizosphere communities, with this compound applied curatively when disease pressure escalates. This approach maximizes both preventive and curative capabilities while potentially reducing chemical inputs. Research indicates that microbial biocontrol agents and organic amendments improve soil quality and support beneficial microbial populations, creating less favorable conditions for R. solani establishment and pathogenesis [6].

Nanotechnology Approaches

Metal oxide nanoparticles represent emerging alternatives for R. solani management. Silicon dioxide (SiO₂), copper oxide (CuO), and gamma iron oxide (γFe₂O₃) nanoparticles have demonstrated efficacy in inducing systemic resistance in lettuce against R. solani [6]. These nanomaterials applied at 100-200 mg L⁻¹ significantly reduced root rot symptoms and decreased AUDPC values while enhancing plant physiological status. Treatment with nanoparticles increased protein and chlorophyll content, enhanced antioxidant enzyme activities (superoxide dismutase, catalase, and ascorbate peroxidase), and upregulated pathogenesis-related genes (PR1, PR3, PR4) and the ethylene-responsive transcription factor 1A gene (ERT1) [6].

The induction of systemic resistance through nanoparticle application represents a novel mechanism of action distinct from conventional fungicides. This approach may provide complementary activity when used with this compound in integrated programs. Nanoparticles offer potential benefits as seed treatments or soil amendments that prime plant defense systems before pathogen challenge. However, further research is needed to optimize application methods, determine field efficacy, and assess environmental safety before widespread commercial recommendation.

Conclusion and Research Recommendations

This compound remains a highly effective solution for R. solani management when applied according to optimized protocols. The key application considerations include: (1) matching application method and dosage to target R. solani strains based on their temperature preferences, (2) implementing strategic resistance management through rotation and combination treatments, and (3) integrating with biological and cultural controls for sustainable disease management. Researchers should establish baseline sensitivity monitoring programs to detect potential resistance shifts and validate integrated strategies under local conditions.

Promising research directions include further exploration of this compound compatibility with biocontrol agents, evaluation of precision application technologies to reduce chemical inputs, and investigation of molecular mechanisms underlying both fungicide activity and resistance development. As agricultural systems evolve toward greater sustainability, this compound will likely play an important – though potentially changing – role in comprehensive R. solani management programs that prioritize both efficacy and stewardship.

References

Tolclofos-methyl Seed Treatment: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Tolclofos-methyl is a fungicide widely used as a seed treatment to protect various crops from soil-borne and seed-borne fungal pathogens. Its application is crucial for ensuring healthy seedling establishment and enhancing crop yield. The global market for this compound seed treatment, valued at USD 1.02 billion in 2024, is projected to grow, driven by the need for effective crop protection solutions [1]. These notes detail the standard application methods, formulations, and experimental protocols for researchers and development professionals.

2. Primary Application Techniques The application of this compound is typically performed using one of three primary techniques, each suitable for different scales of operation and seed types [1] [2].

  • Seed Coating: This is the most prevalent technique. It involves applying a thin layer of the fungicide formulation onto the seed surface. This method ensures uniform coverage and is highly compatible with modern, mechanized seed treatment equipment, making it the preferred choice for commercial seed processors [1].
  • Seed Pelleting: This is a more advanced technique that involves encapsulating the seed in a protective matrix containing this compound and other additives. It is particularly beneficial for small-seeded crops (e.g., vegetables, flowers) as it standardizes seed size and shape, improving handling and precision sowing. The pellet also provides sustained pathogen protection during early germination [1].
  • Seed Dressing: This technique involves the manual or mechanical application of the fungicide directly onto the seeds before planting. It is a cost-effective method often used in regions with traditional farming practices or for small-scale and on-farm treatment [1].

3. Formulations and Their Properties this compound is available in several formulations, each with distinct characteristics suited to different application needs [1] [2].

Table 1: Comparison of this compound Seed Treatment Formulations

Formulation Key Characteristics Advantages Common Application Techniques
Liquid Superior ease of application, rapid absorption, uniform coverage [1]. Compatible with advanced equipment; allows for precise dosage and integration with other agents [1] [2]. Seed Coating, Seed Dressing
Powder Cost-effective, easy storage, versatile for manual use [1]. Ideal for smallholder farming systems and regions with limited access to advanced equipment [1]. Seed Dressing
Granular Enhanced stability, controlled release properties [1]. Reduced handling risks; suitable for precise application and crops with extended germination periods [1] [2]. Seed Pelleting, Seed Coating

4. Detailed Experimental Protocol for Seed Coating The following protocol outlines a standard methodology for the seed coating application of liquid this compound, suitable for laboratory or small-scale pilot studies.

  • Objective: To achieve a uniform and adherent coating of this compound on seeds for protection against soil-borne fungi.
  • Materials:
    • Target seeds (e.g., wheat, rice, maize)
    • Liquid formulation of this compound
    • Laboratory-scale rotary seed coater or drum mixer
    • Precision scale and measuring cylinders
    • Personal protective equipment (gloves, mask, goggles)
  • Procedure:
    • Seed Preparation: Weigh a precise batch of clean, high-germination-rate seeds.
    • Formulation Preparation: Calculate the required volume of liquid this compound formulation based on the seed weight and the recommended dosage (e.g., mL per kg of seed). Do not dilute unless specified by the manufacturer's guidelines.
    • Coating Process:
      • Place the seeds into the rotary coater and start the gentle tumbling action.
      • Using a spray nozzle or syringe, apply the calculated volume of formulation gradually and evenly over the tumbling seeds.
      • Continue tumbling for an additional 2-5 minutes after application to ensure uniform distribution and drying.
    • Post-Treatment Handling: Transfer the treated seeds to a well-ventilated area to air-dry completely before storage or planting.
    • Quality Control: Assess a sample of seeds for coating uniformity and adhesion. Bioassays should be conducted to confirm efficacy against target pathogens.

5. Preparation and Safety Protocol A patent describing the preparation of this compound highlights critical safety and handling considerations for the pure active ingredient. The patent emphasizes a solvent-based distillation dehydration process to reduce product decomposition, minimize harmful impurities and dust pollution, and prevent fire accidents during drying [3]. This underscores that, in an industrial setting, the manufacturing process is designed with specific engineering controls for safety.

6. Workflow and Signaling Pathway The following diagram illustrates the logical workflow for selecting an appropriate application method, from formulation choice to final seed treatment.

Key Recommendations and Conclusions

  • Technique Selection: The choice of application technique should be guided by the target crop, scale of operation, and available infrastructure. Seed coating offers the best uniformity for commercial use, while pelleting is ideal for high-value, small-seeded crops [1].
  • Formulation Choice: Liquid formulations are generally preferred for their efficacy and ease of use in automated systems. However, powder formulations remain important for cost-sensitive and manual application contexts [1] [2].
  • Safety First: The industrial preparation of this compound involves specific hazards, such as dust and decomposition risks. Always adhere to the manufacturer's Safety Data Sheets (SDS) and implement appropriate engineering controls and personal protective equipment (PPE) during handling [3].

References

Comprehensive Application Notes and Protocols for Tolclofos-Methyl in Potato Soil-Borne Disease Control

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Soil-borne diseases caused by fungal pathogens such as Rhizoctonia solani (black scurf), Pythium spp., Phytophthora infestans (late blight), and Sclerotium rolfsii present significant challenges to global potato production. Tolclofos-methyl, an organophosphorus fungicide, has emerged as a critical tool in managing these diseases through its protective and curative properties. As agricultural science increasingly emphasizes sustainable integrated pest management (IPM), understanding the precise application, efficacy, and limitations of this compound becomes essential for researchers and agricultural professionals [1] [2].

These application notes provide detailed protocols and evidence-based guidelines for utilizing this compound in potato cultivation, focusing on application methodology, pathogen control spectrum, and integration with complementary strategies to enhance sustainability and reduce environmental impact.

Chemical Properties and Mode of Action

Basic Properties

This compound (IUPAC name: O-2,6-dichloro-p-tolyl O,O-dimethyl phosphorothioate) is a nonsystemic contact fungicide with both protective and curative properties [2]. Its chemical characteristics are summarized below:

  • Chemical formula: C₉H₁₁Cl₂O₃PS
  • Molecular mass: 301.13 g/mol
  • CAS Registry Number: 57018-04-9
  • Water solubility: 0.708 mg/L at 20°C (pH 7)
  • Octanol-water partition coefficient (Log P): 3.8
  • Melting point: 79°C [2]
Mode of Action

This compound exhibits a lipid peroxidation inhibition mechanism, disrupting fungal membrane integrity by interfering with ergosterol production and other vital lipid components in fungal cell membranes. It is classified as a non-systemic fungicide with contact action, providing protection to treated plant surfaces and curative effects against early infection stages [2] [3].

The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 14, indicating its specific molecular target site and resistance risk group, which is crucial for resistance management strategies [2].

Application Protocols

Seed Tuber Treatment

The primary application method for potato disease control involves seed tuber treatment before planting:

  • Recommended concentration: 0.3% solution of this compound 20% EC
  • Application technique: Thoroughly coat seed tubers with the fungicide solution
  • Post-treatment protocol: Allow treated tubers to dry completely before planting
  • Target pathogens: Specifically effective against Rhizoctonia solani causing black scurf [3]
Soil Drench Application

For broader protection against soil-borne pathogens:

  • Dosage: 2.5-3.0 L/ha of this compound 20% EC
  • Application timing: Apply at planting to create a protective zone around developing roots and tubers
  • Water volume: Use sufficient water volume (500-1000 L/ha) to ensure adequate soil penetration [3]
Use Restrictions and Safety Intervals
  • Re-entry interval (REI): 48 hours after application
  • Maximum applications: 2 applications per season
  • Pre-harvest interval (PHI): 21 days for similar crops (ornamentals) [3]

Table 1: this compound Application Methods for Potato Disease Control

Application Method Formulation Concentration/Dosage Target Pathogens
Seed tuber treatment 20% EC 0.3% solution Rhizoctonia solani (black scurf)
Soil drench 20% EC 2.5-3.0 L/ha Soil-borne complexes (Pythium, Rhizoctonia)
Furrow treatment 20% EC 2.0-2.5 L/ha Seedling diseases

Efficacy Data and Experimental Results

Control Efficacy Against Target Pathogens

This compound demonstrates particular efficacy against Rhizoctonia solani, the causal agent of potato black scurf and stem canker. Field studies and long-term use in the EU have established its efficacy profile [2]. Recent research has validated its continued effectiveness when used according to recommended protocols.

In comparative studies, this compound (formulated as Rizolex-T in combination with thiram) demonstrated significant disease reduction against Rhizoctonia solani in lupine plants, with efficacy comparable to elite biological control agents. The treatment resulted in only 4% seed mortality due to pre-emergence damping-off compared to 40% in infected controls, while increasing survived plants to 88% [4].

Spectrum of Control

While particularly effective against Rhizoctonia solani, this compound also provides control against other soil-borne pathogens including:

  • Corticium species
  • Sclerotium species
  • Typhula species
  • Pythium species [5] [3]

Table 2: Efficacy of this compound Against Soil-Borne Pathogens

Pathogen Disease Caused Efficacy Level Application Method
Rhizoctonia solani Black scurf, stem canker High Seed treatment, soil drench
Pythium spp. Damping-off, root rot Moderate to High Soil drench
Sclerotium rolfsii Soft rot Moderate Soil incorporation
Corticium spp. Root rot Moderate Seed treatment

Environmental and Toxicological Considerations

Environmental Fate

Understanding the environmental behavior of this compound is essential for sustainable application:

  • Soil persistence: Moderately persistent with half-life of 30-60 days
  • Mobility: Slightly mobile in soil (Koc values indicate low leaching potential)
  • Bioaccumulation potential: Shows bioaccumulation in earthworms with concentration factors increasing with exposure time [2] [6]
Ecotoxicological Profile

This compound presents specific ecotoxicological concerns that must be considered in application planning:

  • Earthworm toxicity: Exhibits moderate acute and chronic toxicity to earthworms
  • Aquatic toxicity: Highly toxic to fish and aquatic invertebrates
  • Bioavailability: Studies demonstrate significant environmental bioavailability to earthworms, with internal concentrations reaching 14.1-20.3 μg/g after 28-day exposure to soils containing 5-15 mg/kg [2] [6]
Toxicity Mechanisms

At the cellular level, this compound exposure induces:

  • Oxidative stress through increased reactive oxygen species (ROS) production
  • Lipid peroxidation evidenced by elevated malondialdehyde (MDA) levels
  • Altered antioxidant enzyme activity including superoxide dismutase (SOD)
  • Cytotoxic effects on earthworm coelomocytes, reducing cell viability and increasing lactate dehydrogenase (LDH) release [6]

Integration with Sustainable Management Practices

Resistance Management

With this compound classified as FRAC Code 14, resistance management is crucial:

  • Rotate with different MOA fungicides: Combine with fungicides having different FRAC codes
  • Limit application frequency: Adhere to maximum 2 applications per season
  • Combine with biological controls: Integrate with compatible microbial agents [2] [7]
Compatibility with Biological Control Agents

Recent research demonstrates promising compatibility between this compound and biological control approaches:

Trichoderma species compatibility: Studies with T. afroharzianum, T. asperelloides, T. asperellum, and T. azevedoi show these biological control agents can be compatible with certain fungicides, suggesting potential for integrated approaches [7].

Arbuscular mycorrhizal fungi (AMF) combinations: Research reveals that specific AMF species (Entrophospora lutea, Rhizophagus intraradices) can provide disease control comparable to this compound formulations while enhancing plant growth and nutrient uptake [4].

Integrated Pest Management Framework

Successful implementation of this compound should occur within a comprehensive IPM strategy:

G IPM IPM Prevention Prevention IPM->Prevention Monitoring Monitoring IPM->Monitoring Intervention Intervention IPM->Intervention Evaluation Evaluation IPM->Evaluation ResistantVarieties ResistantVarieties Prevention->ResistantVarieties CulturalControls CulturalControls Prevention->CulturalControls Sanitation Sanitation Prevention->Sanitation SoilAssays SoilAssays Monitoring->SoilAssays DiseaseScouting DiseaseScouting Monitoring->DiseaseScouting Thresholds Thresholds Monitoring->Thresholds BiologicalControls BiologicalControls Intervention->BiologicalControls ChemicalControls ChemicalControls Intervention->ChemicalControls PhysicalMethods PhysicalMethods Intervention->PhysicalMethods EfficacyAssessment EfficacyAssessment Evaluation->EfficacyAssessment ResistanceMonitoring ResistanceMonitoring Evaluation->ResistanceMonitoring StrategyAdjustment StrategyAdjustment Evaluation->StrategyAdjustment TolclofosMethyl TolclofosMethyl ChemicalControls->TolclofosMethyl RotationPartners RotationPartners ChemicalControls->RotationPartners

Diagram 1: IPM Decision Framework for integrating this compound

Experimental Protocols

In Vitro Sensitivity Assay

Protocol for evaluating pathogen sensitivity to this compound:

  • Preparation of fungicide solutions: Prepare this compound stock solutions in appropriate solvents (e.g., acetone) and dilute to working concentrations (0.01-100 ppm) in potato dextrose agar (PDA) [7]

  • Pathogen inoculation: Transfer mycelial plugs (5mm diameter) from actively growing pathogen cultures to amended PDA plates

  • Incubation and assessment: Incubate at appropriate temperature (e.g., 25°C) for 7-14 days, then measure:

    • Mycelial growth inhibition (%)
    • Sclerotia production (number per plate)
    • Morphological abnormalities [7]
  • Data analysis: Calculate EC50 values using probit analysis or linear regression

Seed Treatment Efficacy Trial

Protocol for evaluating seed treatment efficacy under controlled conditions:

  • Treatment preparation: Prepare this compound solutions at recommended concentration (0.3% for potatoes)

  • Seed treatment: Apply solution as seed tuber coating using standardized method, ensuring uniform coverage

  • Pathogen challenge: Plant treated tubers in soil artificially infested with target pathogen (e.g., Rhizoctonia solani)

  • Disease assessment: Monitor and record:

    • Pre- and post-emergence damping-off (%)
    • Disease severity index (0-10 scale)
    • Plant survival rate (%)
    • Yield parameters (tuber number and weight) [4]
Bioavailability and Toxicity Assessment

Protocol for assessing environmental impact using earthworm models:

  • Soil preparation: Prepare artificial soil or field soil amended with this compound at environmentally relevant concentrations (1-15 mg/kg) [6]

  • Organism exposure: Introduce standardized earthworms (Eisenia fetida) to treated soils following OECD guidelines

  • Endpoint measurements:

    • Bioaccumulation factor (BAF) determination
    • Mortality and weight change assessment
    • Biochemical biomarkers (ROS, SOD, MDA)
    • Cellular toxicity (coelomocyte viability, LDH release) [6]
  • Statistical analysis: Use appropriate models to determine dose-response relationships and critical effect levels

Regulatory Status and Maximum Residue Levels

The European Food Safety Authority (EFSA) has established a maximum residue level (MRL) of 0.2 mg/kg for this compound in potatoes based on comprehensive risk assessment. This MRL is deemed sufficient to protect consumer health when the fungicide is used according to authorized applications [8].

The substance is approved under EC Regulation 1107/2009 with an expiry date of 31 August 2034. It is not currently identified as a Candidate for Substitution in the EU, indicating an acceptable risk profile when used properly [2].

Conclusion

This compound remains a valuable tool for managing soil-borne diseases in potato production systems when applied according to recommended protocols. Its specific efficacy against Rhizoctonia solani makes it particularly valuable for black scurf management. However, sustainable use requires:

  • Adherence to application guidelines to minimize environmental impact
  • Integration within IPM frameworks combining biological and cultural controls
  • Regular resistance monitoring due to its specific single-site mode of action
  • Consideration of regional regulations and maximum residue levels

Future research directions should focus on optimized application timing, advanced formulation technologies to reduce environmental exposure, and elucidation of synergistic relationships with biological control agents to enhance sustainability while maintaining efficacy.

References

enforcement analytical methods for tolclofos-methyl residues

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods at a Glance

Analytical Technique Sample Matrix Limit of Quantification (LOQ) Key Details / Validation
Not specified (Adequate enforcement method) [1] Potatoes 0.01 mg/kg EFSA concluded that adequate methods are available to control residues in potatoes at this LOQ [1].
GC-MS [2] Water 0.10 µg/L (0.0001 mg/L) Method from Valent U.S.A. Corporation (MRID: 48842101) [2].
LC-APCI-MS (Atmospheric Pressure Chemical Ionization) [3] Fruits & Vegetables (oranges, lemons, peppers, etc.) 0.1 mg/kg Used isocratic LC; extraction by Matrix Solid-Phase Dispersion (MSPD) with C8 sorbent [3].
LC-UV [3] Fruits & Vegetables 1-5 mg/kg Higher LOQ than MS methods, making it less sensitive for low-level residue analysis [3].

Detailed Experimental Protocols

Here are more detailed methodologies for the key techniques identified in the search results.

Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) for Fruits and Vegetables

This method is based on a peer-reviewed publication for determining tolclofos-methyl and other fungicides in various crops [3].

  • 1. Extraction via Matrix Solid-Phase Dispersion (MSPD)

    • Sorbent: C8.
    • Procedure: The sample is blended with the C8 sorbent to create a semi-dry material. This mixture is then packed into a column, and the analytes are eluted with a suitable solvent.
  • 2. Instrumental Analysis

    • Technique: Liquid Chromatography coupled to a Quadrupole Mass Spectrometer.
    • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in negative ionization mode.
    • Chromatography: Isocratic elution (constant mobile phase composition).
  • 3. Method Validation

    • Validation Range: 0.01 to 25 mg/kg.
    • Recovery: Reported recovery rates for the fungicides in the study ranged from 52.5% to 91.1%.
    • Precision: Relative standard deviations (RSD) were between 6.1% and 11.9%.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Water

This method is listed by the US EPA for the analysis of this compound in water [2].

  • Matrix: Water.
  • Technique: Gas Chromatography-Mass Spectrometry (GC/MS).
  • Limit of Quantitation (LOQ): 0.10 µg/L.

Workflow for Residue Analysis

The general workflow for analyzing this compound residues, synthesizing information from the protocols above, can be visualized as follows. This workflow is a logical sequence that guides the analyst from sample preparation to final reporting.

cluster_prep Sample Prep & Extraction Start Sample (e.g., Potato, Water) A Sample Preparation Start->A B Extraction A->B A->B C Analysis B->C D Data Processing C->D End Result & Reporting D->End

Key Considerations for Method Implementation

When setting up an analytical method for this compound, researchers should consider the following points derived from the search results:

  • Method Selection: The choice between GC-MS and LC-MS often depends on the laboratory's equipment, expertise, and the required sensitivity. LC-MS methods, as described, can achieve low mg/kg LOQs, which are sufficient for enforcing MRLs like the 0.2 mg/kg level for potatoes [1] [3].
  • Matrix Effects: The MSPD extraction technique mentioned for fruits and vegetables is designed to efficiently clean up complex sample matrices, which is critical for reliable LC-MS analysis [3].
  • Reference Materials: For accurate quantification, the use of high-purity, certified reference materials is essential. These are commercially available for this compound [4].
  • Regulatory Context: It is important to confirm that the chosen method's LOQ is low enough to comply with the Maximum Residue Levels (MRLs) set by relevant authorities, such as 0.01 mg/kg or 0.2 mg/kg in the EU [1].

Reference Information

The following points provide additional context on this compound that may be relevant for risk assessment and regulatory compliance.

  • Enforcement Residue Definition: For regulatory monitoring in plant commodities like potatoes, the residue is defined as the This compound parent compound itself [1].
  • Metabolites and Breakdown Products: While the parent compound is the marker for enforcement, risk assessment may need to consider metabolites. EFSA notes the potential relevance of metabolites such as DM-TM (a degradation product) and Ph-COOH (in animal commodities), though their toxicological profiles are still under investigation [1].
  • Toxicological Reference Values: The Acceptable Daily Intake (ADI) for this compound is 0.064 mg/kg body weight per day. An Acute Reference Dose (ARfD) was deemed unnecessary [1].

References

residue trial design for tolclofos-methyl MRL derivation

Author: Smolecule Technical Support Team. Date: February 2026

An Overview of the EU MRL Regulatory Framework

Maximum Residue Levels (MRLs) in the European Union are established under Regulation (EC) No 396/2005 [1]. This regulation harmonizes MRLs for about 315 food and feed products and covers roughly 1100 pesticides.

A key principle is the default MRL of 0.01 mg/kg, which applies where a pesticide is not specifically mentioned or for unauthorized substances [1]. The European Food Safety Authority (EFSA) is responsible for conducting consumer risk assessments based on pesticide toxicity, expected residue levels, and European diets [1].

MRL applications are often submitted by applicants in accordance with Article 6 of Regulation (EC) No 396/2005, as demonstrated in the case of tolclofos-methyl [2]. The process involves a data-backed request to a national authority, assessment by EFSA, and a public consultation period to gather wider scientific input [3] [4].

Case Study: MRL Modification for this compound in Potatoes

A 2017 EFSA opinion documents a successful application to modify the MRL for this compound in potatoes [2]. The data submitted supported deriving a new MRL, and EFSA concluded the use was safe.

The table below summarizes the key endpoints from this assessment:

Assessment Endpoint Detail for this compound in Potatoes Justification & Implications
Enforcement MRL 0.2 mg/kg Data supported this specific level for potatoes [2].
Analytical Method Adequate enforcement method available Based on the QuEChERS method (EN 15662) [2].
Consumer Risk No risk identified Exposure did not exceed toxicological reference values [2].
Animal Commodities No MRL amendment needed Residues in potatoes do not necessitate changes to MRLs for animal products [2].

Generalized Workflow for MRL Derivation

The following diagram maps the key stages in the MRL derivation process, from initial application to final implementation. This workflow is consistent across various MRL assessments [2] [4].

workflow Start Applicant Submits Dossier A EMS Checks Admissibility Start->A B Public Consultation A->B C EMS Drafts Evaluation Report B->C D EFSA Risk Assessment C->D E EFSA Issues Scientific Opinion D->E F EC Adopts Legal Act E->F

References

Comprehensive Application Notes and Protocols: Consumer Risk Assessment Model for Tolclofos-Methyl Exposure

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tolclofos-Methyl and Regulatory Context

This compound (TM) is an organophosphorus fungicide extensively employed in agricultural practices for controlling soil-borne diseases in various crops including potatoes, lettuce, and sugar beet. As a hydrophobic compound (logKow = 4.56), TM demonstrates a strong affinity for soil organic constituents, which influences its environmental fate and bioavailability [1]. The consumer risk assessment framework for TM follows stringent regulatory guidelines established by the European Food Safety Authority (EFSA) under Regulation (EC) No 396/2005, which governs the setting of maximum residue levels (MRLs) in food commodities [2] [3]. This regulatory framework ensures that pesticide residues in food do not pose unacceptable risks to human health, requiring comprehensive scientific evaluation of toxicological properties, residue behavior, and potential exposure scenarios before establishing legal limits for residues in food products.

Chemical Properties and Agricultural Applications

Fundamental Chemical Characteristics

TM possesses distinct physicochemical properties that influence its environmental behavior and biological activity. The compound exhibits low water solubility (1.10 mg/L) and high hydrophobicity (logKow = 4.56), leading to a strong tendency to adsorb to soil organic matter [1]. This adsorption capacity affects the bioavailability of TM in agricultural environments and influences its persistence in different soil types. The molecular structure of TM includes organophosphorus functional groups that contribute to its fungicidal activity while also serving as potential sites for metabolic transformation in plants, animals, and the environment.

Agricultural Uses and Application Patterns

TM is primarily utilized as a soil-borne disease controller with specific applications in high-value crops such as potatoes, lettuce, and ornamentals [4]. The application methodology typically involves soil treatment or foliar application, with use patterns designed to maximize efficacy while minimizing potential residue concerns. For potato cultivation, which represents a major use case, TM application is timed to control specific fungal pathogens during critical growth stages. The good agricultural practices (GAP) defined for TM use specify application rates, number of treatments, and pre-harvest intervals that must be adhered to ensure that residue concentrations at harvest remain within acceptable limits [2]. These application parameters are foundational to the MRL-setting process, as they define the realistic worst-case conditions under which residue trials must be conducted.

Table 1: Physicochemical Properties of this compound

Property Value Significance
Water solubility 1.10 mg/L Low mobility in soil environments
logKow 4.56 High adsorption to organic matter
Molecular formula C₉H₁₁Cl₂O₃PS Organophosphorus structure
Primary function Fungicide Control of soil-borne diseases

Regulatory Framework and Risk Assessment Methodology

Legal Basis and Regulatory Requirements

The regulatory foundation for TM risk assessment in the European Union is established by Regulation (EC) No 396/2005, which harmonizes MRLs across member states and ensures uniform consumer protection standards [2] [3]. Article 6 of this regulation outlines the formal procedure for submitting applications to modify existing MRLs, requiring applicants to provide comprehensive scientific data demonstrating that proposed uses will not result in consumer exposure exceeding toxicological reference values [2]. The assessment workflow begins with submission of a complete application dossier to a designated evaluating Member State (EMS), which prepares an initial evaluation report for EFSA's comprehensive scientific review. This structured approach ensures independent scrutiny of all scientific evidence before regulatory decisions are made.

EFSA's peer review process for active substances like TM involves rigorous evaluation of initial risk assessments conducted by rapporteur Member States, with the specific context defined by Commission Implementing Regulation (EU) No 844/2012 [4]. The assessment methodology examines representative uses of TM, identifying reliable endpoints for regulatory decision-making and highlighting any concerns or information gaps that require additional consideration. This transparent process allows for continuous refinement of risk assessment approaches based on evolving scientific knowledge and identifies missing information required by the regulatory framework, ensuring that risk managers can make appropriately cautious decisions when complete evidence is unavailable [3] [4].

Risk Assessment Methodology and Conceptual Model

The conceptual model for TM risk assessment follows a structured paradigm that integrates hazard identification, hazard characterization, exposure assessment, and risk characterization. The process begins with establishing toxicological reference values, including an Acceptable Daily Intake (ADI) derived from comprehensive toxicological studies. For TM, the ADI has been established at 0.064 mg/kg body weight per day based on extensive evaluation through the peer review process under Directive 91/414/EEC [2]. Notably, no Acute Reference Dose (ARfD) was deemed necessary for TM, indicating that acute exposure concerns are considered less critical for this compound [2].

The exposure assessment component utilizes the EFSA Pesticide Residues Intake Model (PRIMo), which incorporates European consumption data for various demographic groups and different geographical diets [2]. This model calculates both chronic (long-term) and acute (short-term) exposure, though for TM, only chronic exposure assessment is performed due to the absence of an ARfD. The risk characterization phase compares calculated exposure values with established toxicological reference values to determine whether proposed uses are acceptable from a consumer safety perspective. For TM, EFSA has consistently concluded that properly authorized uses do not result in consumer exposure exceeding the ADI, indicating unlikely consumer health risks [2].

G Start Start Risk Assessment HazardID Hazard Identification Start->HazardID HazardChar Hazard Characterization HazardID->HazardChar ExpoAssess Exposure Assessment HazardChar->ExpoAssess Ref1 Establish ADI (0.064 mg/kg bw/day) HazardChar->Ref1 Establishes RiskChar Risk Characterization ExpoAssess->RiskChar Ref3 Calculate Dietary Exposure ExpoAssess->Ref3 Performs RiskManage Risk Management Decision RiskChar->RiskManage Ref4 Compare Exposure to ADI RiskChar->Ref4 Implements Data1 Toxicological Studies Data1->HazardChar Provides data for Data2 Residue Trials Data2->ExpoAssess Provides data for Data3 Metabolism Studies Ref2 Determine Residue Definitions Data3->Ref2 Informs Data4 Analytical Methods Data4->ExpoAssess Supports

Figure 1: Risk Assessment Workflow for this compound. The diagram illustrates the sequential process of consumer risk assessment, from initial hazard identification to final risk management decision, highlighting key data requirements and assessment outcomes.

Residue Definitions and Data Requirements

Residue Definitions in Different Matrices

The precise definition of what constitutes a "residue" of TM varies depending on the matrix and purpose (enforcement vs. risk assessment), reflecting the complex metabolism and transformation pathways of the compound. For plant matrices, the residue definition for enforcement is the parent this compound compound, while for risk assessment purposes, it is defined as the sum of TM and its sugar conjugates (Ph-CH3 and TM-CH2OH), expressed as TM [2]. This distinction acknowledges that metabolites may contribute to overall toxicity while recognizing practical limitations in monitoring capabilities. In the case of potatoes specifically, the conversion factor for recalculating from the enforcement residue definition to the risk assessment residue definition is 1, indicating that metabolites are of low relevance in this crop [2].

For animal matrices, more complex residue definitions apply due to the extensive metabolism of TM in livestock. The enforcement residue definition remains TM parent compound, but for risk assessment, it is defined as the sum of TM and its metabolite Ph-COOH, expressed as TM [2]. This definition has a tentative character due to incomplete toxicological data on the Ph-COOH metabolite, highlighting an area requiring further research. The processed commodities require yet another residue definition: the sum of TM and its degradation product DM-TM (O-(2,6-dichloro-4-methylphenyl) O-methyl hydrogen phosphorothioate), expressed as TM [2]. These nuanced definitions demonstrate the sophisticated approach required to adequately capture potential consumer risks while maintaining practical enforceability.

Data Requirements and Supporting Studies

The comprehensive dataset required for TM risk assessment includes numerous study types, each addressing specific aspects of the compound's behavior and potential impact. The residue trials conducted according to Good Agricultural Practice form the foundation for MRL proposals, with sufficient trials required to derive robust statistical estimates of residue levels [2]. For TM in potatoes, residue trials supported an MRL proposal of 0.2 mg/kg, representing a higher level than the default limit of quantification (LOQ) of 0.01 mg/kg but justified by comprehensive residue data [2]. These trials must represent the wor-case conditions of approved use patterns, including the highest authorized application rate, maximum number of treatments, and shortest pre-harvest interval.

Table 2: Data Requirements for this compound Risk Assessment

Study Type Purpose Key Findings
Metabolism studies (plants) Elucidate degradation pathways TM and sugar conjugates identified as significant metabolites
Metabolism studies (animals) Understand livestock residue formation Ph-COOH metabolite detected in animal matrices
Analytical methods Enforcement capability Validated LOQ of 0.01 mg/kg for plant and animal matrices
Residue trials Derive MRL proposals Supported MRL of 0.2 mg/kg for potatoes
Processing studies Assess residue fate during processing TM degrades to DM-TM under standard hydrolysis
Toxicological studies Establish reference values ADI of 0.064 mg/kg bw/day; no ARfD required

Livestock metabolism studies represent a critical component of the data requirements, particularly since potatoes and their by-products are used as feed ingredients. The dietary burden calculations for TM exceeded the trigger value of 0.1 mg/kg dry matter for all relevant animal species, necessitating comprehensive metabolism studies in lactating goats and laying hens [2]. These studies revealed that the metabolite Ph-COOH was detected in several animal matrices at levels accounting for more than 10% of the total radioactive residue, justifying its inclusion in the risk assessment residue definition [2]. The toxicological profile of this metabolite requires further characterization, representing one of the identified data gaps in the current TM assessment framework.

Exposure Assessment Methodology

Dietary Exposure Calculation Using EFSA PRIMo

The dietary exposure assessment for TM utilizes revision 2 of the EFSA Pesticide Residues Intake Model (PRIMo), which incorporates comprehensive food consumption data from different European countries and various demographic groups [2]. This model calculates the theoretical maximum daily intake (TMDI) based on the proposed MRLs rather than actual residue levels, providing a conservative overestimate of potential consumer exposure. The calculation accounts for the variability in consumption patterns across European populations, with specific dietary models for different countries and age groups, including children who often exhibit higher exposure relative to body weight due to different consumption patterns and lower body mass.

For TM, the chronic exposure assessment demonstrated that the highest intake was calculated for Dutch children at less than 2% of the ADI, well below the level of concern [2]. The contribution of residues in potatoes specifically accounted for less than 1% of the ADI, indicating that this use represents a minor component of overall dietary exposure [2]. Since no ARfD was established for TM, acute exposure assessment was not performed, reflecting the toxicological profile of the compound which does not demonstrate acute effects at relevant exposure levels. This approach aligns with the EFSA guidance on pesticide risk assessment, which tailors the assessment approach to the specific toxicological properties of each compound.

Special Population Considerations

The risk assessment process places particular emphasis on potentially vulnerable subpopulations, including children, pregnant women, and individuals with specific health conditions. Children often receive special consideration due to their higher food consumption relative to body weight and potential differences in susceptibility. For TM, the assessment specifically identified that the highest chronic exposure was observed in children (Dutch diet), but still remained below 2% of the ADI [2]. This substantial margin of safety provides confidence that TM residues in food do not pose unacceptable risks to children, who often represent the most highly exposed demographic group.

The geographical variation in dietary patterns across Europe is another important consideration in exposure assessment. Different consumption habits can lead to significantly different exposure profiles for the same residue levels in food commodities. The PRIMo model incorporates distinct dietary data for multiple European countries, allowing for identification of critical consumer groups that may experience higher exposure due to traditional consumption patterns. For TM, no specific concerns were identified for any European diet incorporated in the EFSA PRIMo model, providing reassurance that the established MRLs are protective across diverse consumption patterns [2].

Risk Characterization and Uncertainty Analysis

Integration of Exposure and Hazard Data
Identification and Evaluation of Uncertainties

The uncertainty analysis is an integral component of the risk assessment process, explicitly acknowledging limitations in the available data and assessment methodology. For TM, several specific uncertainties were identified, primarily related to the toxicological properties of metabolites and degradation products, including Ph-CH3, TM-CH2OH, Ph-COOH, and DM-TM [2]. These uncertainties are particularly relevant given the tentative nature of some residue definitions, especially for animal commodities where the Ph-COOH metabolite has been identified as toxicologically significant but lacking complete characterization.

Experimental Protocols and Methodologies

Protocol for Earthworm Bioaccumulation Studies

The earthworm bioaccumulation assay provides important insights into the environmental behavior and bioavailability of TM in soil ecosystems, which indirectly informs the overall understanding of its fate in agricultural environments. The standardized protocol involves maintaining earthworms (Eisenia fetida) in soil treated with TM at various concentrations, typically ranging from 0.1 to 20 mg/kg based on preliminary range-finding tests [1]. The exposure conditions should maintain temperature at 20±1°C with lightdark cycles of 12:12 hours, and soil moisture at approximately 60% of the maximum water holding capacity [1]. These standardized conditions ensure reproducibility and comparability across studies while maintaining organism health during the exposure period.

The sample collection and analysis phase occurs at predetermined intervals (e.g., 7, 14, 21, and 28 days), with earthworms carefully removed from soil, purged for 24 hours on moist filter paper to clear gut contents, and then processed for residue analysis [1]. The analytical methodology typically employs gas chromatography with mass spectrometric detection (GC-MS) after appropriate extraction and clean-up procedures. The bioaccumulation factor (BAF) can be calculated as the ratio of TM concentration in earthworms to that in soil, providing a quantitative measure of bioavailability. Simultaneous measurement of TM concentrations in soil throughout the exposure period is essential, as the compound can undergo degradation through photolysis, bacterial action, and chemolysis [1].

G Start Start Earthworm Study Prep Soil Preparation and TM Spiking Start->Prep Acclimat Earthworm Acclimatization (24h) Prep->Acclimat Exposure TM Exposure (7-28 days) Acclimat->Exposure Purge Gut Purge (24h on moist filter) Exposure->Purge Biomark Biomarker Assessment (ROS, SOD, MDA, LDH) Exposure->Biomark Parallel assessment Homogen Tissue Homogenization Purge->Homogen Extraction Solvent Extraction Homogen->Extraction Analysis GC-MS Analysis Extraction->Analysis BAF Bioaccumulation Factor Calculation Analysis->BAF SoilChar Soil Characterization (pH, organic matter, texture) SoilChar->Prep Characterizes TMConc TM Concentration Verification in Soil TMConc->Exposure Monitors CellViability Cell Viability Assessment Biomark->CellViability Informs

Figure 2: Experimental Workflow for Earthworm Bioaccumulation and Toxicity Studies. The diagram outlines the sequential steps for assessing this compound bioavailability and toxicological effects in earthworms, including key parallel assessments of biochemical biomarkers.

Protocol for Cytotoxicity Assessment Using Earthworm Coelomocytes

The coelomocyte cytotoxicity assay provides a complementary in vitro approach for assessing TM toxicity using earthworm immune cells. The protocol begins with coelomocyte extraction from earthworms (Eisenia fetida) using either the extrusion method or electrical stimulation, followed by purification through centrifugation and resuspension in appropriate culture media [1]. The cell viability should exceed 95% as determined by trypan blue exclusion before proceeding with exposure experiments. The TM exposure phase involves treating coelomocytes with various concentrations of TM (typically ranging from 0.1 to 100 μM) for predetermined time periods (e.g., 4, 12, and 24 hours) under controlled conditions (20°C, sterile environment) [1].

The assessment endpoints include multiple biomarkers evaluated through specific methodological approaches:

  • Cell viability determined using the MTT assay, which measures mitochondrial reductase activity [1]
  • Lactate dehydrogenase (LDH) leakage assessed using commercial assay kits to measure membrane integrity [1]
  • Intracellular reactive oxygen species (ROS) measured using fluorescent probes such as DCFH-DA [1]
  • Antioxidant enzyme activities including superoxide dismutase (SOD) assessed through standard enzymatic assays [1]
  • Lipid peroxidation evaluated by measuring malondialdehyde (MDA) content via thiobarbituric acid reactive substances (TBARS) assay [1]

This multi-endpoint approach provides comprehensive insight into the cellular mechanisms of TM toxicity, particularly oxidative stress pathways that appear central to its toxicological profile.

Protocol for Residue Trials in Crops

The field residue trials for TM follow Good Agricultural Practice guidelines and are designed to generate robust data supporting MRL establishment. The experimental design should include a minimum of eight independent field trials representing the relevant geographical regions where the crop is grown (e.g., northern Europe for potatoes) [2]. The treatment protocol applies TM according to the maximum proposed label recommendations – highest application rate, maximum number of treatments, and shortest pre-harvest interval – to represent the worst-case residue scenario. Control plots must be maintained for background residue determination and method validation purposes.

The sample collection and processing phase involves harvesting crops at normal maturity and processing them according to standard consumption practices (e.g., washing potatoes for table use). For each trial, a sufficient sample size must be collected to ensure representativeness, typically 5-10 kg of the raw agricultural commodity. The analytical methodology must be validated according to SANCO guidelines, demonstrating a limit of quantification (LOQ) of 0.01 mg/kg for TM in the relevant matrices [2]. The residue definition for enforcement purposes is the parent TM compound, while for risk assessment, it includes TM and its relevant metabolites, requiring analytical methods capable of determining all components of the residue definition [2].

Conclusions and Future Research Directions

Future research should prioritize addressing the identified data gaps, particularly concerning the toxicological profile of TM metabolites Ph-CH3, TM-CH2OH, and Ph-COOH, as well as the degradation product DM-TM [2]. These investigations will be essential in the context of the ongoing renewal of approval process for TM. Additionally, further development of advanced bioavailability assessment methods, such as the earthworm coelomocyte cytotoxicity assay, may provide more sensitive tools for detecting potential environmental impacts and understanding fundamental toxicity mechanisms. The integration of such methods into standardized testing frameworks could enhance the predictive power of ecological risk assessment while reducing reliance on whole-organism testing. As the scientific understanding of TM continues to evolve, the risk assessment framework will similarly advance, ensuring that regulatory decisions remain grounded in the best available science.

References

Troubleshooting Guide: FAQ on Trichoderma & Fungicides

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions researchers have when combining biocontrol agents with chemical fungicides.

  • Q1: Can Trichoderma strains be used with tolclofos-methyl? The compatibility is highly strain-specific. One study on Rhizoctonia solani found that the fungicide Rizolex (active ingredient: this compound 50% WP) was used in vitro at 1 ppm without being tested against Trichoderma [1]. This indicates that this compound is used for pathogen control, but its specific inhibitory effect on various Trichoderma species remains unquantified and requires experimental determination.

  • Q2: What is the general principle for combining fungicides with biocontrol agents? The core principle is to ensure the BCAs are compatible with the fungicides. This is often done by:

    • Selecting for inherent resistance: Some BCAs may naturally tolerate certain fungicides.
    • Using fungicide-resistant strains: Applying fungal BCAs that have been selected or developed for enhanced resistance to specific fungicides [2]. It is recommended to first examine the inherent resistance of a BCA to a fungicide in vitro before proceeding to in vivo experiments [2].
  • Q3: How do I test the compatibility in my experiment? You can adapt the following established methodologies from recent literature to test this compound's effect on your Trichoderma isolates.

Experimental Protocol: Determining this compound's Effect on Trichoderma

This protocol outlines how to evaluate the impact of this compound on the growth of your specific Trichoderma isolate in vitro, using the "poisoned food technique" [1].

1. Primary Aim: To determine the percentage inhibition (PI) of mycelial growth of a Trichoderma isolate when exposed to this compound.

2. Equipment & Reagents

  • Potato Dextrose Agar (PDA)
  • This compound (commercial fungicide, e.g., Rizolex 50% WP)
  • Sterile distilled water
  • Petri dishes
  • Laboratory incubator
  • Cork borer (~5 mm diameter)

3. Experimental Workflow

The following diagram outlines the key steps for the poisoned food technique assay:

G Start Start Experiment PrepMedia Prepare PDA Media Start->PrepMedia PrepFungicide Prepare Fungicide Stock Solution Start->PrepFungicide Incorporate Incorporate this compound into Molten PDA (Create serial dilutions, e.g., 0, 1, 10, 100 ppm) PrepMedia->Incorporate PrepFungicide->Incorporate PourPlates Pour Plates and Allow to Solidify Incorporate->PourPlates Inoculate Inoculate Each Plate with a 5-mm Mycelial Disc of Trichoderma PourPlates->Inoculate Incubate Incubate at 25±2°C for 5-7 Days Inoculate->Incubate Measure Measure Radial Growth (mm) Incubate->Measure Calculate Calculate % Inhibition (PI) Measure->Calculate Analyze Analyze Data Calculate->Analyze  Compare PI across  concentrations

4. Data Collection & Analysis

  • Quantitative Data: After the incubation period, measure the diameter of the fungal colony in each plate. Perform at least three replicates for each treatment [3].
  • Formula: Use the following standard formula to calculate the Percentage Inhibition (PI) of mycelial growth [1] [3]: PI (%) = [(C - T) / C] × 100
    • C is the average diameter of the Trichoderma colony on the control plates (without fungicide).
    • T is the average diameter of the Trichoderma colony on the treatment plates (with this compound).

5. Interpretation of Results

  • Low PI values indicate that the Trichoderma strain is tolerant or resistant to this compound at the tested concentration, suggesting potential for combined use.
  • High PI values indicate that the fungicide strongly inhibits the Trichoderma strain, making it unsuitable for combination.

You can structure your results in a table like the one below for clear comparison.

This compound Concentration (ppm) Average Radial Growth (mm) * Percentage Inhibition (PI %) *
0 (Control) 80.0 0.0
1 65.5 18.1
10 40.2 49.8
100 15.0 81.3

Note: The data in this table is hypothetical and for illustrative purposes only. You must replace it with your experimental data.

Key Considerations for Your Research

  • Strain Specificity: Remember that the response to this compound can vary significantly between different species and even isolates of Trichoderma [4] [5]. Always test the specific strain you intend to use.
  • Beyond Mycelial Growth: For a comprehensive assessment, you could also investigate the fungicide's effect on spore germination and the production of key antifungal metabolites by Trichoderma [5].
  • Next Steps: If in vitro results are promising (low inhibition), the next step is to validate the combined efficacy against the target pathogen in a greenhouse or pot experiment, similar to the protocols used in other studies [4] [1].

References

optimizing tolclofos-methyl concentration with biocontrol agents

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on Combining Fungicides with Biocontrol Agents

Here are answers to common questions researchers have when designing such experiments.

  • Q1: Why combine tolclofos-methyl with biocontrol agents? Integrating chemical fungicides with BCAs is a core strategy of Integrated Pest Management (IPM). The goal is to achieve effective disease control while reducing the selection pressure for fungicide-resistant pathogens and minimizing chemical residues. Using a lower dose of the fungicide in a tank mixture or alternation with a BCA can achieve this, leveraging multiple modes of action for more robust and sustainable disease control [1].

  • Q2: How do I determine if a BCA is compatible with this compound? Compatibility is crucial because some fungicides can inhibit the growth of beneficial BCAs. The standard methodology involves in vitro assays to test the inherent resistance of a BCA to the fungicide [1].

    • Co-culture Assays: Culture the BCA (e.g., Trichoderma harzianum or Serratia marcescens) on a petri dish and apply the fungicide at the planned concentration, either on a separate disk or incorporated into the medium.
    • Growth Measurement: After incubation, measure the inhibition zone or the growth diameter of the BCA compared to a control without the fungicide. A compatible BCA will show minimal inhibition, allowing it to remain effective when used in combination [1] [2].
  • Q3: What is a typical experimental workflow for testing this combination? The following Graphviz diagram outlines a standard workflow for developing an integrated treatment, moving from in vitro testing to in vivo validation. This logical sequence ensures compatibility and efficacy are confirmed at each stage.

G Start Start: Define Experiment (Pathogen, BCA, Fungicide) Step1 In Vitro Compatibility Test (BCA vs. Fungicide on agar) Start->Step1 Step2 Compatible? Step1->Step2 Step2->Start No Step3 Select BCA & Determine Fungicide EC50 Step2->Step3 Yes Step4 In Planta Assay (Greenhouse) Step3->Step4 Step5 Field Trial Validation Step4->Step5 End Analyze Data & Define Optimal Protocol Step5->End

Experimental Protocols & Data Presentation

The table below summarizes a relevant study that successfully combined organic amendments with BCAs to manage a soil-borne disease. While it doesn't use this compound, it provides a strong methodological template and demonstrates the synergistic effect you are aiming for.

Table 1: Integrated Management of Rhizoctonia solani Root Rot in Common Beans [2]

Experiment Phase Treatment Groups Key Methodology & Application Reported Efficacy & Key Metrics
In Vitro Antagonism 10% Vermicompost Tea (VCT) + Serratia sp. or Trichoderma sp. Co-culture assay; measured inhibition of R. solani growth. Potent inhibition of pathogen growth.
In Planta (Greenhouse) 5-10% VCT + S. marcescens, T. harzianum, or EM1 Soil drench application to pots infected with R. solani. Up to 95% protection against pre- and post-emergence damping-off.
Field Trial VCT + T. harzianum; VCT + EM1; Chemical Control (Rizolex-T) Soil application of integrated treatments. ~65% reduction in disease severity; ~135% increase in pod weight/plant over control.

Based on the general principles and the model above, here is a detailed protocol you can adapt.

Detailed Protocol for In Vitro Compatibility Testing

This protocol is used to screen for BCAs that are tolerant of this compound.

  • Objective: To assess the inherent tolerance of a candidate BCA (e.g., Trichoderma harzianum, Bacillus subtilis) to various concentrations of this compound.
  • Materials:
    • Pure cultures of the BCA and the target pathogen.
    • Potato Dextrose Agar (PDA) or other appropriate culture medium.
    • This compound stock solution of known concentration.
    • Sterile petri dishes, micropipettes, and spreaders.
  • Method:
    • Prepare Media: Prepare PDA plates. For each BCA and concentration, add a specific volume of this compound stock to the cooled, molten agar to create a series of concentrations (e.g., 0, 10, 25, 50, 100 ppm). Pour into plates.
    • Inoculate: In the center of each plate, place a mycelial disk of the BCA (for fungi) or streak a bacterial suspension.
    • Incubate and Measure: Incubate plates at the optimal temperature for the BCA. Measure the radial growth (for fungi) or observe colony formation (for bacteria) after set periods (e.g., 3, 5, 7 days).
    • Calculate Inhibition: Calculate the percentage inhibition of growth relative to the control plate (0 ppm fungicide) using the formula: (1 - (Growth_diameter_treatment / Growth_diameter_control)) * 100.
  • Troubleshooting Tip: If the BCA is completely inhibited at very low fungicide doses, it is not suitable for a tank mixture. Consider testing it in an alternation schedule instead, where the fungicide is applied first, followed by the BCA after a safe interval [1].

A Workflow for Concentration Optimization

After identifying a compatible BCA, the next step is to find the optimal reduced dose of this compound that works synergistically with it. The following diagram illustrates a potential experimental setup for this optimization process.

G Start Fixed BCA Concentration A1 Treatment A: Full Fungicide Dose Start->A1 A2 Treatment B: 75% Fungicide Dose Start->A2 A3 Treatment C: 50% Fungicide Dose Start->A3 A4 Treatment D: 25% Fungicide Dose Start->A4 A5 Treatment E: BCA Alone Start->A5 A6 Control: Pathogen Only Start->A6 Results Results A1->Results Measure: - Disease Severity - Plant Biomass - Yield A2->Results Measure: - Disease Severity - Plant Biomass - Yield A3->Results Measure: - Disease Severity - Plant Biomass - Yield A4->Results Measure: - Disease Severity - Plant Biomass - Yield A5->Results Measure: - Disease Severity - Plant Biomass - Yield A6->Results Measure: - Disease Severity - Plant Biomass - Yield Analysis Analysis Results->Analysis Statistical Analysis (ANOVA, Tukey's HSD) Conclusion Conclusion Analysis->Conclusion Identify optimal combination

I hope this structured technical guide provides a solid foundation for your experimental design. The specific optimal concentration will depend on your unique system (pathogen, BCA, crop, and environmental conditions).

References

tolclofos-methyl degradation by zerovalent iron treatment

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols & Key Findings

Here are the core methodologies and findings from the research, which you can adapt into detailed guides and FAQs.

Degradation in Aqueous Solution

This method is suitable for treating tolclofos-methyl (TM) in water.

  • Key Reagent: Unannealed Zerovalent Iron (uZVI) was found to be the most effective among the zerovalent metals tested [1].
  • Acceleration with Ferric Salts: The degradation rate of TM by uZVI is significantly enhanced by adding ferric salts. The order of effectiveness is FeCl₃ > Fe₂(SO₄)₃ > FeSO₄ > Al₂(SO₄)₃ [1] [2].
  • Procedure:
    • Prepare an aqueous solution of this compound.
    • Add unannealed ZVI particles to the solution.
    • Introduce a ferric salt, such as FeCl₃ or Fe₂(SO₄)₃, and mix.
    • The degradation rate depends on the amount and particle size of uZVI and the initial TM concentration [1].
Degradation in Soil Slurry

This method is designed for remediating contaminated soil.

  • Key Reagent: A combination of uZVI and ferric chloride (FeCl₃) [2].
  • Procedure:
    • Create a soil slurry by mixing contaminated soil with water.
    • Add uZVI to the slurry.
    • Introduce FeCl₃. Studies show that adding 1% and 3% FeCl₃ enhanced TM degradation by 25% and 37%, respectively. This rate is 2-3 orders of magnitude higher than using uZVI alone [2].
  • Important Note: The enhancing effect of FeCl₃ is retarded when the salt concentration is too high (e.g., 5%), so optimization is necessary [2].

Key Factors for Troubleshooting

Researchers may encounter variable degradation efficiency. Here are the key parameters to check, which can form the basis of your troubleshooting guides:

Factor Impact & Consideration
Type of Ferric Salt Ferric chloride (FeCl3) is more effective than ferric sulfate (Fe2(SO4)3) [1] [2].
Dosage of Ferric Salt Low degradation in soil slurry could be due to insufficient or excessive salt [2]. Test concentrations between 1-3% for optimal results [2].
Type of ZVI Unannealed ZVI (uZVI) performs better than annealed ZVI (aZVI) or zerovalent zinc (ZVZn) [1].
ZVI Particle Size Smaller particle sizes generally increase the reaction surface area and can enhance the degradation rate [1].
Solution/Soil pH TM undergoes hydrolysis only at a very high pH (pH 12) in aqueous solutions. In soil, its degradation is primarily biotic [2].

Experimental Workflow Diagram

The following diagram visualizes the decision-making process for selecting the appropriate experimental protocol based on your sample matrix (water or soil). You can use this Graphviz-generated flowchart as a quick-reference guide.

Start Start: this compound Contamination SampleType What is the sample matrix? Start->SampleType AqueousPath Aqueous Solution Protocol SampleType->AqueousPath Water SoilPath Soil/Slurry Protocol SampleType->SoilPath Soil Step1A 1. Use Unannealed ZVI (uZVI) AqueousPath->Step1A Step1B 1. Use Unannealed ZVI (uZVI) SoilPath->Step1B Step2A 2. Add Ferric Salt Accelerator Step1A->Step2A Step3A 3. Salt Effectiveness: FeCl₃ > Fe₂(SO₄)₃ Step2A->Step3A Step2B 2. Add 1-3% FeCl₃ Step1B->Step2B Step3B 3. Avoid high salt (e.g., 5%) Step2B->Step3B

Fundamental Properties of this compound

Understanding the chemical properties of TM can aid in deeper troubleshooting and method development.

  • Chemical Class: Organophosphate fungicide [3].
  • Mode of Action: Nonsystemic fungicide with protective and curative properties. It acts as a lipid peroxidation inhibitor [3].
  • Water Solubility: Low (0.708 mg/L at 20°C, pH 7), which can influence its availability for degradation in aqueous environments [3].
  • Stability: Hydrolytic and photolytic breakdown in the environment is slow; primary degradation pathway in nature is biotic (microbial) [2].

References

enhancing tolclofos-methyl degradation with ferric chloride

Author: Smolecule Technical Support Team. Date: February 2026

Key Experimental Protocol: Degradation in Soil Slurry

The methodology below is based on a study that investigated the degradation of tolclofos-methyl using ferric chloride (FeCl₃) and unannealed zerovalent iron (ZVI) in a soil slurry [1].

  • Objective: To degrade the thiophosphate fungicide, this compound.
  • Key Reagents:
    • Unannealed Zerovalent Iron (ZVI)
    • Ferric chloride (FeCl₃) or other ferric salts (e.g., Fe₂(SO₄)₃)
    • Soil sample
    • This compound standard
  • Procedure:
    • Soil Slurry Preparation: Create a slurry by mixing the soil with water.
    • Additive Introduction: Introduce ferric chloride into the soil slurry. The study tested concentrations of 1% and 3% FeCl₃.
    • ZVI Addition: Add unannealed zerovalent iron to the slurry.
    • Incubation: Allow the reaction to proceed for the desired duration.
    • Analysis: Measure the degradation rate of this compound.

The following diagram illustrates the experimental workflow and the logical relationship between the components:

Soil Soil Slurry Slurry Soil->Slurry Mix Water Water Water->Slurry Process Process Slurry->Process Prepare FeCl3 FeCl3 FeCl3->Process Add ZVI ZVI ZVI->Process Add Degradation Degradation Process->Degradation Incubate

Experimental Data and Effectiveness

The study provided the following quantitative data on degradation effectiveness [1]:

Additive Concentration System Degradation Rate Notes
FeCl₃ 1% Soil Slurry + ZVI 25% 2-3 orders of magnitude higher than ZVI alone
FeCl₃ 3% Soil Slurry + ZVI 37% 2-3 orders of magnitude higher than ZVI alone
FeCl₃ 5% Soil Slurry + ZVI Retarded effect Degradation rate decreased
FeCl₃ Not Specified Soil Slurry (without ZVI) Degraded "to some extent" Exact quantitative data not provided

Order of Salt Effectiveness: In aqueous solution, the order of effectiveness for enhancing ZVI degradation was: FeCl₃ > Fe₂(SO₄)₃ > FeSO₄ > Al₂(SO₄)₃ [1]. However, in the soil slurry system, only FeCl₃ was reported to be effective [1].

Potential FAQs

Based on the research, here are answers to some anticipated frequently asked questions:

  • Why is ferric chloride added to the system? Ferric chloride significantly enhances the degradation of this compound when used with unannealed zerovalent iron. The degradation rate was found to be 2-3 orders of magnitude higher with FeCl₃ than with ZVI alone [1].

  • What is a critical factor to consider with FeCl₃ concentration? The amount of FeCl₃ added is critical. While 1% and 3% concentrations increased degradation, adding 5% FeCl₃ actually retarded the enhancing effect in the soil slurry [1]. Optimization is necessary.

  • Does this method work with other ferric salts? In an aqueous solution, other ferric salts like ferric sulfate (Fe₂(SO₄)₃) are also effective, though less so than FeCl₃. However, in a soil slurry environment, the study found that only ferric chloride was effective for enhancing the degradation [1].

Troubleshooting Guide

Here are some common issues and potential solutions derived from the study:

Problem Possible Cause Suggested Solution
Low degradation rate Suboptimal FeCl₃ concentration Test a range of concentrations (e.g., 1-3%), avoiding excessive amounts (e.g., 5%) [1].
Ineffective salt type in soil Use Ferric Chloride (FeCl₃) for soil slurry experiments, as other salts may not be effective [1].
System not comparable Ensure the use of unannealed zerovalent iron, as the study's findings are based on this specific type [1].

Important Limitations and Notes

  • Single Study Source: All technical information presented here is based on one scientific publication from 2011 [1]. Best practices may have evolved, and these findings might need validation in your specific experimental context.
  • Mechanism Not Fully Detailed: The precise chemical mechanism by which FeCl₃ enhances degradation in the soil slurry was not fully elaborated in the available source.
  • Lack of Broader Context: The search results did not provide general guides on designing forced degradation studies or troubleshooting common laboratory issues that are not specific to this reaction.

References

additive effects trichoderma bacillus tolclofos-methyl combinations

Author: Smolecule Technical Support Team. Date: February 2026

Fungicide-BCA Compatibility

The table below summarizes key findings on how Trichoderma and Bacillus isolates interact with tolclofos-methyl and other fungicides.

Biocontrol Agent (BCA) Fungicide Compatibility / Effect Experimental Context Citation
Trichoderma isolates This compound Compatible at low doses (0.005-0.05 g ai/L); growth less inhibited at these concentrations than at higher doses (0.125-1.5 g ai/L). In vitro (agar plates) & Greenhouse (cucumber seeds against Rhizoctonia solani). [1]
Bacillus isolates This compound Highly compatible; growth was not affected by any of the six concentrations tested (0.005 - 1.5 g ai/L). In vitro (agar plates). [1]
Trichoderma strains Various (e.g., Thiophanate-methyl, Mancozeb) Compatibility is fungicide-specific. Some are compatible, while others like Carbendazim are highly toxic. In vitro (PDA medium with fungicides). [2] [3]
Bacillus strains Various Generally less impacted by fungicides that target fungi-specific cellular processes. Scientific review. [4] [5]

Experimental Protocols

Here are detailed methodologies for the key experiments cited in the tables, which you can adapt for your troubleshooting guides.

In Vitro Compatibility Assay

This protocol is used to test the inherent resistance of a BCA to a fungicide [4] [5] [3].

  • Step 1: Prepare Media Incorporate the fungicide (e.g., this compound) into sterilized Potato Dextrose Agar (PDA) medium at the desired concentrations (e.g., 0.005, 0.05, 0.125, 0.25, 0.5, and 1.5 g active ingredient per liter) [1] [3]. Pour the media into Petri plates.

  • Step 2: Inoculate Inoculate the plates with a plug (e.g., 6 mm diameter) taken from the edge of a growing colony of the BCA (Trichoderma or Bacillus) [3].

  • Step 3: Incubate and Measure Incubate the plates in the dark at 25°C. Measure the radial growth of the BCA colony after set intervals (e.g., 2, 5, and 7 days) and compare it to growth on a control plate without fungicide [1] [3].

The workflow for this protocol is as follows:

f Prepare PDA medium Prepare PDA medium Incorporate fungicide at various doses Incorporate fungicide at various doses Prepare PDA medium->Incorporate fungicide at various doses Inoculate with BCA Inoculate with BCA Incorporate fungicide at various doses->Inoculate with BCA Incubate at 25°C Incubate at 25°C Inoculate with BCA->Incubate at 25°C Measure radial growth Measure radial growth Incubate at 25°C->Measure radial growth Compare to control (no fungicide) Compare to control (no fungicide) Measure radial growth->Compare to control (no fungicide)

Greenhouse Efficacy Trial

This protocol validates the disease control capability of BCA-fungicide combinations under controlled conditions [1].

  • Step 1: Treat Seeds Treat seeds (e.g., cucumber) with the BCAs (Trichoderma and/or Bacillus), either alone or in combination. A common method is to coat seeds using a slurry containing the BCA and a sticking agent like crude sugar [2] [1].

  • Step 2: Apply Fungicide Apply the compatible fungicide (e.g., this compound at 0.05 g ai/L) to the soil or planting medium at the time of sowing [1].

  • Step 3: Infect and Evaluate Inoculate the planting medium with the pathogen (e.g., Rhizoctonia solani). Monitor disease incidence (e.g., damping-off) and plant survival over time to evaluate the combined treatment's efficacy compared to individual treatments [1].

The workflow for this protocol is as follows:

f Treat seeds with BCA(s) Treat seeds with BCA(s) Apply fungicide to soil at sowing Apply fungicide to soil at sowing Treat seeds with BCA(s)->Apply fungicide to soil at sowing Inoculate with pathogen Inoculate with pathogen Apply fungicide to soil at sowing->Inoculate with pathogen Monitor disease & plant survival Monitor disease & plant survival Inoculate with pathogen->Monitor disease & plant survival Compare efficacy of treatments Compare efficacy of treatments Monitor disease & plant survival->Compare efficacy of treatments

Key Troubleshooting FAQs

  • What is the primary consideration when mixing Trichoderma with a fungicide? The most critical factor is compatibility. Fungicides can inhibit or kill beneficial fungi like Trichoderma. Always conduct in vitro compatibility tests before proceeding to greenhouse or field trials [4] [5] [3].

  • Can I tank-mix Trichoderma with this compound? The research indicates that this is possible only at low concentrations of the fungicide. One study successfully combined them in a greenhouse seed treatment, but in vitro data shows that higher concentrations strongly inhibit Trichoderma growth. For fungicides known to be toxic, applying them in alternation (with a 7-14 day separation) is a safer strategy than tank-mixing [2] [1].

  • Why is Bacillus often more compatible with chemical fungicides? Many fungicides are designed to target fungal-specific cellular components (e.g., chitin in cell walls). As Bacillus is a bacterium, it lacks these targets, making it naturally more tolerant to a wider range of fungicides [4] [5]. This makes it an excellent candidate for integrated combinations.

  • Our BCA and fungicide combination is not working. What could be wrong?

    • Check Compatibility: Re-confirm the inherent resistance of your specific BCA isolate to the fungicide at the concentration used.
    • Review Application Timing & Method: Ensure the application method (seed treatment, soil drench) allows both agents to be effective. Alternating applications rather than tank-mixing might be necessary.
    • Assess Environmental Conditions: The success of BCAs, especially Trichoderma, depends on factors like soil moisture (60-80% field capacity), temperature (optimal 20-30°C), and organic matter content [2].

References

overcoming tolclofos-methyl residue accumulation in soil

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary environmental fate characteristics of tolclofos-methyl that influence its persistence? A1: this compound is classified as moderately persistent in the environment. Its mobility in soil is considered low to slightly mobile, but its persistence can lead to accumulation over time, especially with repeated applications [1].

  • Q2: Which agronomic practices are most effective for accelerating this compound degradation? A2: Research indicates that biosolarization (a combination of solarization and organic amendment) and the use of organic amendments (OA) like compost are highly effective. These practices enhance both microbial degradation and chemical hydrolysis of the pesticide [2].

  • Q3: How does soil organic matter content affect the mobility of this compound? A3: Increasing soil organic matter content through amendment drastically reduces the mobility of this compound. The organic matter acts as a sorbent, binding the pesticide and reducing its leaching potential, thereby containing the residue in the topsoil for more efficient degradation [2].

Troubleshooting Guides

Problem: Recurring this compound Residues in Field Soil

Possible Causes and Solutions:

Cause Proposed Solution Key Mechanism of Action Experimental Evidence
Low Soil Organic Matter Amend soil with compost or other organic matter. Increases sorption (KOC), reduces leaching, and enhances microbial activity for biodegradation. A study showed compost amendment "drastically reduces the mobility" of this compound in low-organic matter soils [2].
Lack of Enhanced Degradation Techniques Implement soil solarization or biosolarization. Solar heating and biostimulation accelerate pesticide dissipation through thermal and microbial degradation. Research found solarization and biosolarization "enhance fungicide dissipation in the soil" [2].
Inherent Moderate Persistence of the Fungicide Combine organic amendments with solarization (biosolarization). Creates a synergistic effect: organic matter sorbs the chemical, while solar heating promotes its breakdown. Cited as the most effective method, with studies on the "rate of loss of insecticides during soil solarization and soil biosolarization" [2].

Recommended Experimental Protocol: Soil Biosolarization

Here is a detailed methodology based on research for testing the efficacy of biosolarization in degrading this compound residues:

  • Experimental Setup: Divide a contaminated field or research plots into three treated sections and one control section.

    • Plot A (Biosolarization): Incorporate 4-6 kg/m² of organic compost (e.g., sheep manure) into the top 20 cm of soil. Irrigate to field capacity and cover with a transparent polyethylene (PE) tarp (25-50 μm thick) for 6-8 weeks during the hot season.
    • Plot B (Solarization only): Irrigate and cover with a transparent PE tarp for the same duration, but without organic amendment.
    • Plot C (Amendment only): Incorporate the same amount of compost but do not cover with a tarp.
    • Plot D (Control): Leave the soil untreated and uncovered.
  • Soil Sampling: Collect soil samples from each plot at depths of 0-15 cm and 15-30 cm using a soil auger. Perform sampling:

    • Before treatment (Day 0).
    • Immediately after removing the tarps.
    • At 30-day intervals post-treatment to monitor residual levels.
  • Residue Analysis:

    • Extraction: Extract this compound from 10 g of air-dried and sieved (<2 mm) soil using 20 mL of acetonitrile in a mechanical shaker for 30 minutes [3].
    • Clean-up: Pass the extract through an anhydrous magnesium sulfate column for cleanup [3].
    • Analysis: Quantify this compound concentrations using Gas Chromatography coupled with a Flame-Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS) for higher sensitivity [3].

The workflow for this experimental design and decision-making process is summarized below:

G Start Problem: this compound Residue Accumulation Assess Assess Soil Conditions (Organic Matter, Contamination Level) Start->Assess Option1 Low Organic Matter & High Residues Assess->Option1 Option2 Primary Goal is Rapid Degradation Assess->Option2 Option3 Baseline Monitoring Required Assess->Option3 Solution1 Recommended Protocol: Soil Biosolarization Option1->Solution1 Solution2 Alternative Protocol: Solarization Only Option2->Solution2 Solution3 Alternative Protocol: Organic Amendment Only Option3->Solution3 Protocol Experimental Steps Solution1->Protocol Solution2->Protocol Skip Step 1 Solution3->Protocol Skip Step 3 & 4 Step1 1. Incorporate Organic Amendments (4-6 kg/m²) Protocol->Step1 Step2 2. Irrigate to Field Capacity Step1->Step2 Step3 3. Cover with Transparent Polyethylene Tarp Step2->Step3 Step4 4. Maintain for 6-8 Weeks (Hot Season) Step3->Step4 Step5 5. Soil Sampling & GC-MS Analysis Step4->Step5

Key Considerations for Researchers

  • Monitor Metabolites: The degradation of this compound produces several metabolites, such as TM-CH2OH and ph-CH3 [4] [5]. A comprehensive study should include monitoring these compounds to ensure complete remediation and avoid the buildup of potentially toxic by-products.
  • Soil pH and Texture: While the provided studies highlight organic matter as the key factor, the efficacy of adsorption and degradation can also be influenced by soil pH and texture. These parameters should be characterized in your experimental soil.
  • Regulatory Context: Be aware that the toxicological risk assessment of some this compound metabolites was still pending as of a 2018 EFSA review, underscoring the importance of your research [4].

References

improving extracellular secretion organophosphorus hydrolase biodegradation

Author: Smolecule Technical Support Team. Date: February 2026

Strategies for Improved Extracellular Secretion of OPH

The table below summarizes the primary methods found in the literature for achieving extracellular OPH activity.

Method Key Feature / Mechanism Example Host & System Evidence of Success / Key Finding
Use of Native Signal Peptide [1] Employs the native Tat signal peptide from Flavobacterium sp. for Sec-independent pathway. E. coli BL21(DE3)pLysS Detection of OPH activity in culture medium after 2-6 hours post-induction [1].
Bacterial Surface Display [2] [3] Anchors OPH on the outer membrane using carrier proteins (e.g., Ice Nucleation Protein, Lpp-OmpA). E. coli XL1-Blue Provides substrate access; used for directed evolution to improve activity 25-fold [2].
Gene Fusion for Immobilization & Visualization [4] Fuses OPH with Green Fluorescent Protein (GFP) and a His-tag. Affinity column with fused proteins Allows visual monitoring of enzyme stability and activity in a packed column reactor [4].
Extracellular Activity via Whole-Cell Biocatalyst [3] Uses intracellular expression; extracellular activity may rely on controlled or passive release. E. coli (various strains) A review highlighting that extracellular activity can be achieved even without active secretion [3].

Troubleshooting Guide & FAQs

Here are solutions to common problems based on the retrieved research.

Low Extracellular Yield

Problem: The amount of OPH detected in the culture medium is too low.

  • Check the Signal Peptide: For Gram-negative hosts like E. coli, using the native OPH signal peptide from Flavobacterium sp. (a Tat pathway signal) is critical. Heterologous signals may not be recognized effectively [1] [3].
  • Optimize Culture Conditions: Extracellular secretion is highly dependent on growth conditions [1]. Systematically test and optimize:
    • Induction time: Activity in the medium can be detected as early as 2 hours post-induction [1].
    • Medium composition: Using Terrific Broth (TB) supplemented with 1 mM CoCl₂ can enhance yield, as cobalt is a cofactor for OPH [5] [6].
    • Temperature: Lower growth temperatures (e.g., 30°C) can improve proper protein folding and reduce stress, leading to better secretion [5] [3].
Enzyme Inactivity or Low Activity

Problem: The secreted OPH is present but shows low catalytic activity.

  • Ensure Proper Cofactor Incorporation: OPH is a metalloenzyme. Supplementing the growth medium with cobalt (Co²⁺) is often essential for producing a highly active enzyme, as Co-OPH has enhanced catalytic activity [5] [3] [6].
  • Verify Correct Folding and Stability: Using a fusion partner like Green Fluorescent Protein (GFP) can serve as a visual reporter. A loss of GFP fluorescence can indicate that the OPH fusion partner is misfolded or inactive, providing a quick diagnostic tool [4].
  • Consider Directed Evolution: If activity against a specific pesticide (e.g., methyl parathion) is poor, use DNA shuffling to evolve the opd gene. Screening OPH variants displayed on the cell surface can isolate mutants with dramatically improved (e.g., 25-fold higher) hydrolysis rates [2].
Cellular Toxicity or Lysis

Problem: Expression of OPH leads to cell aggregation, lysis, or poor growth.

  • Use an Inducible Promoter: Switch from a strong constitutive promoter to a tightly regulated inducible promoter (e.g., tac or T7 promoters). This prevents the metabolic burden of continuous expression and potential toxicity, which can cause cell lysis and the false appearance of "secretion" [2] [3].
  • Explore Different Hosts and Vectors: The choice of expression system matters. Using a low-copy-number plasmid and a specific host like E. coli BL21(DE3)pLysS can improve stability and protein yield [5] [6].

This workflow visualizes the decision process for selecting a secretion strategy:

Start Goal: Extracellular OPH Activity Strat1 Secretion into Medium Start->Strat1 Strat2 Surface Display Start->Strat2 Strat3 Immobilized System Start->Strat3 Sub1_1 Use Native Signal Peptide (Flavobacterium Tat peptide) Strat1->Sub1_1 Sub1_2 Optimize Culture: - Medium (TB + CoCl₂) - Temperature (30°C) - Induction Time Strat1->Sub1_2 Sub2_1 Fuse with Anchor Protein (e.g., Ice Nucleation Protein) Strat2->Sub2_1 Sub2_2 Apply for Directed Evolution (DNA Shuffling) Strat2->Sub2_2 Sub3_1 Fuse with GFP & His-tag for Visualization & Immobilization Strat3->Sub3_1

Important Experimental Notes

  • Confirmation is Key: Always confirm true secretion by using methods like SDS-PAGE and Western blot analysis of the culture supernatant, and correlate this with enzymatic activity assays [1].
  • Assay Compatibility: You can adapt a solid-phase top agar assay using methyl parathion as a substrate. The release of the yellow product p-nitrophenol provides a rapid, visual prescreen for OPH activity [2].

References

managing tolclofos-methyl resistance in fungal pathogens

Author: Smolecule Technical Support Team. Date: February 2026

Tolclofos-methyl: Mechanism & Resistance Overview

Mode of Action: this compound is an organophosphate fungicide classified under FRAC code 14. It inhibits fungal growth by interfering with lipid synthesis and membrane integrity, and it is effective against both mycelia and sclerotia development [1] [2]. It is often formulated with thiram (e.g., in Rizolex-T and Rhizolex 50 WP) to combine different modes of action and manage resistance [3] [1] [2].

Resistance Management Strategy: The primary strategy is to use this compound within an Integrated Pest Management (IPM) framework. This reduces reliance on the chemical and incorporates alternative agents with different modes of action to delay resistance development.

Alternative Control Agents: Efficacy Data

The following table summarizes the performance of various control agents against soil-borne fungal pathogens like Rhizoctonia solani in scientific studies.

Control Agent Type / Class Reported Efficacy / Effect Key Findings / Proposed Use
Entrophospora lutea Arbuscular Mycorrhizal Fungi (AMF) As effective as Rizolex-T in reducing root rot disease; superior in enhancing plant growth and yield [1] [2]. Reduced disease incidence to 24.3% (vs. 63.6% in infected control); induced defense enzymes (PO, PPO), and improved nutrient uptake [1] [2].
Rhizophagus intraradices Arbuscular Mycorrhizal Fungi (AMF) Highly effective biocontrol agent, second to E. lutea [1] [2]. Reduced disease incidence to 30.1%; significantly improved plant growth parameters and nutrient content [1] [2].
Carvone, Cuminaldehyde, Linalool Monoterpenes (Plant-derived) Showed significant direct antifungal activity and induced plant systemic resistance [3]. Under lab conditions, significantly inhibited R. solani growth. Induced defense genes (PAL and β-1,3-Glucanase) by 2-5 fold via JA/SA pathways [3].
Famoxadone Chemical Fungicide (Quinone outside inhibitor) Identified via in silico docking as a high-affinity binder to a target fungal reductase protein [4]. Proposed as a potential alternative for targeted screening; showed acceptable in silico toxicity and in vitro growth inhibition [4].

Experimental Protocols for Resistance Research

Here are detailed methodologies from recent studies that you can adapt for your experiments.

Protocol 1: In Vitro Antifungal Activity Assay (Food Poisoning Technique)

This protocol is used to evaluate the direct inhibitory effects of compounds on fungal mycelial growth [3].

  • Preparation of Poisoned Media: Amend Potato Dextrose Agar (PDA) medium with the test compounds (e.g., monoterpenes, fungicides) at a range of concentrations (e.g., 10, 20, 50, and 100 µg/mL).
  • Inoculation: Take a 5-mm mycelial plug from the actively growing margin of a 7-day-old fungal culture (e.g., R. solani). Place the plug mycelial-side-down onto the center of the poisoned PDA plate.
  • Incubation and Control: Incubate the inoculated plates at 25°C for 7 days. Include control plates with PDA amended only with the solvent used for the test compounds.
  • Data Collection and Analysis: Measure the diameter of the fungal colony in each treatment. Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(A - B) / A] × 100 where A is the average diameter of the fungal colony in the control, and B is the average diameter in the treatment [3].
Protocol 2: In Planta Biocontrol Efficacy (Greenhouse Trial)

This protocol assesses the ability of control agents to reduce disease and promote plant growth in a controlled environment [3] [1].

  • Soil Preparation and Pathogen Inoculation: Sterilize sand-clay soil. Artificially infest the soil with the target pathogen (e.g., R. solani) using a grain-based inoculum (e.g., hulled rice cultivation) at a rate of 1.5% (w/w) [3].
  • Seed Treatment:
    • Chemical/Botanical Agents: Soak seeds in a solution of the test compound (e.g., 100 µg/mL for monoterpenes) or a recommended fungicide for 30 minutes [3].
    • Biological Agents (AMF): Inoculate seeds or soil with AMF inoculum (e.g., spores and mycelium) at potting time [1].
    • Control: Soak seeds in distilled water only.
  • Planting and Experimental Design: Sow the treated seeds in the infested soil (e.g., 10 seeds per pot). Use a completely randomized design with multiple replicates (e.g., 3-5 pots) per treatment.
  • Disease Assessment: Over 45 days, record:
    • Pre-emergence damping-off: (Number of non-germinated seeds / Total sown seeds) × 100
    • Post-emergence damping-off: (Number of dead plants after germination / Total sown seeds) × 100
    • Healthy survival rate: (Number of survival plants / Total sown seeds) × 100
    • Disease incidence (DI%): (Number of infected plants / Total plants in treatment) × 100 [3] [1].
  • Plant Growth Analysis: At the end of the trial, measure plant growth parameters such as plant height, fresh and dry weight of shoots and roots, and nutrient content [1].

Troubleshooting FAQs for Researchers

Q1: My in vitro assays show good antifungal activity, but this does not translate to efficacy in greenhouse trials. What could be the reason? This is a common translational challenge. Factors to consider include:

  • Soil Binding: The test compound may be adsorbed to soil organic matter, reducing its bioavailability.
  • Microbial Degradation: The compound may be rapidly broken down by other microorganisms in the soil.
  • pH and Environmental Stability: The compound's stability and activity might be pH-dependent or affected by temperature and moisture in the greenhouse.
  • Plant Metabolism: The plant may metabolize the compound into an inactive form. Consider formulating the compound or applying it at different timings to improve its persistence.

Q2: How can I confirm that a fungal isolate has developed resistance to this compound?

  • Baseline Sensitivity: First, establish a baseline sensitivity (e.g., EC50 values) for a population of sensitive isolates of the pathogen.
  • Comparative Assay: Isolate the fungus from a field failure and perform an in vitro assay (as in Protocol 1) with a series of this compound concentrations.
  • Resistance Factor (RF): Calculate the Resistance Factor: RF = EC50 of the field isolate / EC50 of the sensitive reference isolate. An RF significantly greater than 1 suggests a shift in sensitivity, and a high RF (e.g., >10) often confirms resistance.

Q3: Beyond direct toxicity, what other mechanisms should I investigate for biocontrol agents? Many effective alternatives work by inducing host resistance. In your experiments, you can measure:

  • Defense Enzyme Activity: Assess the activity of pathogenesis-related (PR) proteins like Peroxidase (PO) and Polyphenol Oxidase (PPO), as well as the accumulation of phenolic compounds in plant tissues [1] [2].
  • Defense Gene Expression: Use qRT-PCR to analyze the expression of defense genes such as Phenylalanine ammonia-lyase (PAL) and β-1,3-Glucanase. An early and significant upregulation (e.g., 2-5 fold) indicates the induction of systemic resistance [3].

Visualizing Resistance Management & Research Pathways

The following diagram illustrates the integrated strategies for managing this compound resistance and the key stages of a research workflow for evaluating alternatives.

References

tolclofos-methyl versus other organophosphorus fungicides efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Tolclofos-Methyl Profile and Applications

The table below summarizes key information for the fungicide this compound, which is primarily used as a seed treatment to control soil-borne and seed-borne diseases [1].

Property Description
Pesticide Type Organophosphate fungicide [1]
Mode of Action Non-systemic with contact action; shows protective & curative properties. Lipid peroxidation inhibitor. FRAC Code: 14 [1]
Example Pests Controlled Seedling blight, Seed decay, Damping-off, Stem canker, Black scurf [1]
Example Applications Potatoes, Lettuce, Soybean, Corn, Cotton, Sorghum, Sugarbeet, Ornamentals [1]
Physical State Colourless crystalline powder [1]
Water Solubility (at 20°C) 0.708 mg/L (Low) [1]
Log P 3.8 (High) [1]

Experimental Protocols for Fungicide Efficacy Screening

For researchers designing comparative studies, high-throughput methodologies are crucial for evaluating fungicide efficacy. The following protocols, validated on oomycete pathogens, can serve as a robust template for testing fungicides like this compound [2].

  • Multiwell Plate Assays: These assays use liquid medium in 96-well plates and measure growth inhibition via Optical Density (OD). The inoculum can be zoospores or mycelial fragments. This method is highly reproducible and avoids biases from active zoospore swimming [2].
  • Amended Agar Medium (AAM) Assay: This traditional "gold standard" method involves growing the pathogen on Petri plates with agar media amended with the fungicide. Mycelial growth inhibition is measured by the colony diameter using mycelial plugs as the inoculum [2].

For reliable results, proper statistical analysis is critical. Depending on the data, options include [2]:

  • Non-linear regression to determine the effective concentration that inhibits 50% of growth (EC₅₀).
  • Generalized Linear Models (GLM) with a logit link for analyzing inhibition proportions.
  • Non-parametric statistics for data that does not meet normality assumptions, such as visually assessed ordinal scores.

The workflow below illustrates how these elements come together in a screening process:

G Start Start Efficacy Screening Prep Prepare Fungicide Dilutions Start->Prep Inoculum Select Inoculum Source Prep->Inoculum A1 Zoospores/Sporangia Inoculum->A1  e.g., P. infestans A2 Mycelial Plugs/Fragments Inoculum->A2  e.g., P. ultimum Method Choose Assay Method A1->Method A2->Method B1 Multiwell Liquid Assay Method->B1 B2 Amended Agar Assay Method->B2 Measure Measure Response B1->Measure  High-throughput B2->Measure  Gold Standard C1 Optical Density (OD) Measure->C1  Liquid culture C2 Colony Diameter Measure->C2  Solid culture C3 Visual Assessment (0-5 scale) Measure->C3  Mycelial growth Analyze Statistical Analysis C1->Analyze C2->Analyze C3->Analyze D1 Non-linear regression (EC₅₀) Analyze->D1 D2 Generalized Linear Model (GLM) Analyze->D2 D3 Non-parametric tests Analyze->D3 End Report Efficacy Data D1->End D2->End D3->End

Research Context and Alternative Mechanisms

To frame your research, it is useful to understand that fungicides can have diverse modes of action. While this compound is a lipid peroxidation inhibitor, other fungicides work by activating specific fungal pathways. For example, the fungicide fludioxonil acts by inappropriately hyperactivating the High Osmolarity Glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway, which disrupts fungal growth and infection structure development [3] [4]. This alternative mechanism could be a point of comparison in your guide.

References

biological control agents combined with tolclofos-methyl efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy of Control Agents Against Fungal Pathogens

Pathogen Control Agent(s) Experimental Setting Key Efficacy Results Source
Rhizoctonia solani (Strawberry) Trichoderma asperellum FC80 Greenhouse 38% disease reduction efficacy [1]
Rhizoctonia solani (Strawberry) FC80 + Biostimulant (GH) Greenhouse 42% disease reduction efficacy [1]
Rhizoctonia solani (Strawberry) FC80 + MSA35 + GH Greenhouse 43% disease reduction efficacy [1]
Rhizoctonia solani (Strawberry) Tolclofos-methyl (Chemical Standard) Greenhouse Used as a positive control for comparison [1]
Rhizoctonia solani (Lupine) Entrophospora lutea (AMF) Greenhouse & Field As effective as Rizolex-T (contains this compound) in disease reduction; superior in enhancing plant growth and yield [2]
Rhizoctonia solani (Lupine) Rizolex-T (this compound + Thiram) Greenhouse & Field Chemical standard for comparison; effective in disease reduction [2]
Sclerotinia sclerotiorum (Potato) Combination of 4 Trichoderma spp. Field Effective disease control; alternating use with synthetic fungicides was similarly effective [3]

Detailed Experimental Protocols

The efficacy data in the table above comes from studies with specific and rigorous methodologies. Here are the experimental details for the two main studies.

Greenhouse Trial on Strawberry (against R. solani)

This study provides a direct comparison between BCAs and this compound [1].

  • Pathogen Inoculation: Potted strawberry plants (cultivar 'Elodì') were planted in a peat substrate that had been artificially infested with R. solani biomass.
  • Treatment Application:
    • BCAs & Biostimulants: Experimental antagonists (Fusarium oxysporum MSA35, Trichoderma asperellum FC80) and biostimulants (AMF, non-microbial GH) were applied both alone and in combination. Applications were done via root immersion immediately before transplanting, followed by a soil drench 15 days later.
    • Chemical Standard: This compound was included as a chemical control for comparison.
  • Data Collection: Plants were monitored for the development of crown and root rot symptoms, and disease severity was calculated.
Greenhouse & Field Trial on Lupine (against R. solani)

This study compared the fungicide Rizolex-T (which contains this compound and thiram) with various Arbuscular Mycorrhizal Fungi (AMF) [2].

  • Pathogen Inoculation: Lupine plants were grown in soil artificially infested with R. solani.
  • Treatment Application:
    • BCAs: Four species of AMF (Entrophospora etunicata, Rhizophagus clarus, R. intraradices, Entrophospora lutea) and their mixture were used as seed or soil treatments.
    • Chemical Standard: Rizolex-T was used as the chemical fungicide control.
  • Data Collection: Researchers measured damping-off disease incidence, survival rates, root rot incidence, and various plant growth parameters (height, fresh and dry weight, nodulation). The studies were conducted under both greenhouse and field conditions.

The workflow for these types of integrated studies can be summarized as follows:

Start Study Design GH Greenhouse Experiments Start->GH Field Field Experiments Start->Field Data Data Collection & Analysis GH->Data Sub1 Pathogen Inoculation (Infested soil/substrate) GH->Sub1 Field->Data Field->Sub1 Sub2 Treatment Application (BCAs, Biostimulants, Chemical Fungicides) Sub1->Sub2 Sub1->Sub2 Sub3 Monitor Disease Symptoms (Damping-off, Root Rot) Sub2->Sub3 Sub2->Sub3 Sub4 Measure Plant Growth (Height, Weight, Nodulation, Yield) Sub3->Sub4 Sub3->Sub4

Key Findings and Research Context

The data suggests several important trends for researchers considering integrated pest management:

  • Synergistic Effects: Combinations of different BCAs or BCAs with biostimulants often showed higher efficacy than individual agents, as seen in the strawberry study where Trichoderma asperellum FC80 combined with a biostimulant (GH) achieved 42% efficacy, outperforming FC80 alone (38%) [1].
  • Performance Parity with Chemicals: In the lupine study, the AMF species Entrophospora lutea was as effective as the chemical fungicide Rizolex-T in reducing disease and was superior in enhancing plant growth and yield [2]. This highlights a key potential advantage of BCAs.
  • Integrated Strategies are Viable: A preprint on potato white mold found that a combination of four Trichoderma species was effective, and that alternating applications of this Trichoderma mix with synthetic fungicides was similarly effective [3]. This supports a strategy of combining biological and chemical controls to reduce fungicide reliance.

References

comparative degradation calcium hydroxide vs zerovalent iron tolclofos-methyl

Author: Smolecule Technical Support Team. Date: February 2026

Performance Comparison at a Glance

The following table consolidates the key experimental data on the degradation performance of both treatments.

Feature Calcium Hydroxide (Ca(OH)₂) Zerovalent Iron (ZVI)
Primary Degradation Mode Hydrolytic degradation [1] Reductive dechlorination [2]
Effective Working pH Only at pH ≥ 12 [1] Effective under near-neutral conditions [1]
Degradation Efficiency in Soil Ineffective; degradation in soil is primarily biotic [1] 25% and 37% degradation in soil slurry with 1% and 3% FeCl₃ additive, respectively [1]
Key Additives/Enhancers Not applicable Ferric chloride (FeCl₃) and Ferric sulfate (Fe₂(SO₄)₃) [1]. Effectiveness order: FeCl₃ > Fe₂(SO₄)₃ > FeSO₄ > Al₂(SO₄)₃ [1]
Impact of Additive Concentration Not applicable Enhancement retarded at very high salt concentrations (e.g., 5% FeCl₃) [1]
Best Use Case High-pH aqueous waste streams [1] In-situ remediation of contaminated soil and groundwater [1]

Detailed Experimental Protocols

To ensure your research is reproducible, here are the methodologies from the key studies.

Protocol for Calcium Hydroxide Treatment

This method is based on the hydrolysis of tolclofos-methyl in aqueous solutions [1].

  • Materials Preparation: Prepare an aqueous solution of this compound. Use calcium hydroxide (Ca(OH)₂) to adjust the solution's pH to a level of 12 or higher.
  • Reaction Procedure: Expose the high-pH solution to the fungicide and monitor the degradation over time. The study noted that hydrolytic breakdown is slow and of minor importance compared to other pathways.
  • Analysis: Sample the solution at regular intervals and analyze the concentration of this compound using appropriate analytical techniques (e.g., gas chromatography).
Protocol for Zerovalent Iron Treatment

This protocol covers the degradation in both aqueous and soil environments, highlighting the role of ferric salts [1].

  • Materials Preparation:
    • ZVI Source: Use unannealed zerovalent iron.
    • Additives: Prepare solutions of ferric salts, such as ferric chloride (FeCl₃) or ferric sulfate (Fe₂(SO₄)₃).
    • Soil Slurry: For soil experiments, create a slurry by mixing contaminated soil with water.
  • Reaction Procedure:
    • Aqueous Solution: Add ZVI and the chosen ferric salt to the this compound aqueous solution.
    • Soil Slurry: Incorporate ZVI and FeCl₃ into the soil slurry. The study used additions of 1%, 3%, and 5% FeCl₃ by weight.
  • Analysis: Incubate the mixtures on a rotary shaker at a constant temperature (e.g., 30°C). Aerate the samples daily. After predetermined times, centrifuge the samples, separate the solid and liquid phases, and extract this compound for analysis (e.g., using GC-MS) [1] [2].

Degradation Mechanisms Visualized

The following diagrams illustrate the fundamental mechanisms through which each treatment degrades this compound.

G Figure 1: Calcium Hydroxide Degradation Pathway Hydrolysis is only significant under highly alkaline conditions. CaOH2 Ca(OH)₂ HighpH High pH (≥12) Environment CaOH2->HighpH Hydrolysis Nucleophilic Hydrolysis HighpH->Hydrolysis Breakdown Breakdown Products Hydrolysis->Breakdown

  • Calcium Hydroxide Pathway (Figure 1): This process is purely chemical. Calcium hydroxide creates a highly alkaline environment (pH ≥ 12), which drives the nucleophilic hydrolysis of the this compound molecule, leading to its breakdown [1]. This is ineffective in soil, where the buffering capacity prevents sustained high pH.

G Figure 2: Zerovalent Iron Degradation Pathway An enhanced reductive process facilitated by iron corrosion. ZVI Zerovalent Iron (Fe⁰) Corrosion Fe⁰ Corrosion Fe⁰ → Fe²⁺ + 2e⁻ ZVI->Corrosion Fe3plus Fe³⁺ (from FeCl₃) Fe3plus->Corrosion Enhances ElectronTransfer Electron Transfer to This compound Corrosion->ElectronTransfer ReductiveDechlorination Reductive Dechlorination ElectronTransfer->ReductiveDechlorination DegradedProducts Degraded Products ReductiveDechlorination->DegradedProducts

  • Zerovalent Iron Pathway (Figure 2): ZVI (Fe⁰) corrodes in water, releasing electrons. These electrons facilitate the reductive dechlorination of this compound, a key step in its degradation [2]. The addition of ferric chloride (FeCl₃) significantly enhances this process by participating in the iron corrosion cycle, increasing electron transfer efficiency, and preventing the formation of a passive oxide layer on the ZVI surface [1] [3].

Research Implications and Recommendations

  • For Soil Remediation: Zerovalent iron, particularly when enhanced with ferric chloride, is the objectively superior technology based on this data. Calcium hydroxide is not a viable option for in-situ soil treatment.
  • For Aqueous Waste Streams: Calcium hydroxide could be considered for treating this compound in controlled, high-pH aqueous waste, though its efficiency is limited. ZVI-based systems may offer a more robust and faster solution.
  • Future Research Directions: The positive effect of ligands like EDTA and NTA on ZVI systems for other contaminants suggests a promising avenue for further enhancing this compound degradation [3].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Color/Form

White crystals from methanol
Colorless crystals
White cyrstalline solid

XLogP3

4.7

Hydrogen Bond Acceptor Count

4

Exact Mass

299.9543578 g/mol

Monoisotopic Mass

299.9543578 g/mol

Flash Point

>100 °C (>212 °F)

Heavy Atom Count

16

LogP

4.56 (LogP)
log Kow = 4.56

Appearance

Solid powder

Melting Point

79-79.5 °C
MP: 75-80 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G42OQL6F5B

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Tolclofos-methyl is a colorless to white crystalline solid. It is slightly soluble in water. USE: Tolclofos-methyl is a fungicide. EXPOSURE: Workers who produce or use tolclofos-methyl may breathe in mists or have direct skin contact. The general population may be exposed by consumption of food containing residual fungicide. If tolclofos-methyl is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It is not expected to be broken down in the air by sunlight. It will volatilize into air from moist soil and water surfaces. It is expected to move slowly through soil. It will be broken down by microorganisms. Tolclofos-methyl is expected to build up in fish. RISK: Data on the potential for tolclofos-methyl to produce toxic effects in humans were not available. Tolclofos-methyl is a minimal skin irritant in laboratory animals. It did not cause skin irritation or allergic skin reactions. Nervous system effects (decreased activity, impaired movement, alterations in neurochemicals), altered breathing, and urinary incontinence were observed in laboratory animals exposed. Data on the potential for toclofos-methyl to cause infertility in laboratory animals were not available. No evidence of abortion or birth defects was observed in laboratory animals exposed to toclofos-methyl during pregnancy. Data on the potential for toclofos-methyl to cause cancer in laboratory animals were not available. The potential for tolclofos-methyl to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

VP: 4.27X10-4 mm Hg at 20 °C
4.30X10-4 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

57018-04-9

Absorption Distribution and Excretion

Male and female ICR mice, eight weeks of age, were given an oral dose of 5 mg/kg bw of [(14)C-4-methyl]-tolclofos-methyl (radiochemical purity, 99%) dissolved in corn oil, and radiocarbon was monitored in urine, feces and expired air for seven days after administration. Within 24 hr, 69-76% of the administered radiolabel was excreted in the urine, 4-6% in the feces and less than 1% in the expired air. Total radiocarbon residues in the whole body represented less than 1% of the dose seven days after administration.
Six-week old Sprague-Dawley rats were given an oral dose of 5 mg/kg bw of [(14)C-4-methyl]-tolclofos-methyl (radiochemical purity, 99%) dissolved in corn oil, and radiocarbon was monitored in urine, feces and expired air for seven days after administration. Within 24 hr, 62-67% of the administered dose was excreted in the urine, 16-21% in the feces and less than 1% in the expired air. Total radiocarbon residues in the whole body represented less than 1% of the dose seven days after administration. Whole-body autoradiography performed 1 and 6 hr after treatment showed the highest accumulation of radiolabel in stomach and intestines, followed by kidney and liver
Male and female Sprague-Dawley rats received single oral doses of 5 or 200 mg/kg bw of tolclofos-methyl labelled uniformly with (14)C in the benzene ring (radiochemical purity, > 99%). Another group of animals was treated orally for 14 consecutive days with unlabelled tolclofos-methyl at 5 mg/kg bw per day and then with a single oral dose of [(14)C-phenyl]-tolclofos-methyl at 5 mg/kg bw. The administered radiocarbon was readily excreted, more than 95% of the dose being eliminated in the urine and feces within 48 hr. The amount excreted in urine after seven days was 85-91%; elimination in feces at that time was: consecutive dose group, 9.3% in males and 12% in females; low-dose group, 20% in males and 19% in females; and high-dose group, 20% in males and 12% in females. Excretion as (14)C-carbon dioxide accounted for < 0.1% of the dose in all groups. The concentration of (14)C reached a peak within 2r h in almost all tissues. After administration of the low dose, the highest concentrations were found in the kidney; expressed in tolclofos-methyl equivalents, the levels were 4700 ng/g tissue in males and 3450 ng/g tissue in females; the levels in plasma were 1140 ng/mL in males and 1270 ng/mL in females. Those in the liver were 1240 ng/g tissue in males and 1220 ng/g tissue in females, and those in blood were 736 ng/mL in males and 835 ng/mL in females. The concentrations of (14)C in various organs 72 hr after administration were In male and female rats with bile-duct cannulas, cumulative excretion of (14)C over 48 hr was 5.8-12% of the dose in bile, 47-59% in urine and 42-24% in feces.

Metabolism Metabolites

Male ICR mice were given 5 mg/kg bw [(14)C-4-methyl]-tolclofos- methyl orally; metabolites were isolated from the feces and urine by chromatography and identified by co-chromatography with authentic standards and/or spectroanalysis. The following major metabolites were detected in the excreta: 2,6-dichloro-4-methylphenol (9% of administered label), O,O-dimethyl- O-(2,6- dichloro-4-carboxyphenyl)phosphate (11%), O-methyl- O-hydrogen-O-(2,6-dichloro-4-carboxyphenyl)phosphate (12%), 3,5-dichloro-4- hydroxybenzoic acid (12%) and 3,5-O-dichloro-4-hydroxybenzyl glycine (13%). The major biotransformation reactions are oxidative desulfuration to oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of P-O-aryl and P-O-methyl linkages and conjugation of the resultant acid with glycine. The metabolites found in mice are similar to those seen in rats, except for 3,5-O-dichloro-4-hydroxybenzylglycine
Male and female Sprague-Dawley rats were given an oral dose of 5 or 200 mg/kg bw tolclofos-methyl labelled with (14)C either in the 4-methyl group or uniformly in the phenyl ring, with or without pretreatment with unlabelled tolclofos-methyl at 5 mg/kg bw per day for 14 consecutive days. Metabolites were isolated from the feces, urine, bile and major tissues by chromatography and identified by co-chromatography with authentic standards and/or spectroanalysis. More than 10 metabolites were detected in the excreta. No marked differences were seen in relation to sex or dose. The major metabolites detected in the excreta were O-methyl O-hydrogen-O-(2,6-dichloro-4-methylphenyl)phosphate (10-26% of urinary (14)C), O-methyl-O-hydrogen-O-(2,6-dichloro-4- hydroxymethylphenyl) phosphorothioate (12-25%), O-methyl O-hydrogen-O-(2,6-dichloro-4-carboxyphenyl)-phosphorothioate (11-35%) and O-methyl-O-hydrogen-O-(2,6-dichloro-4-methylphenyl)-phosphorothioate (12-44%). In rats with bile cannulas, most of the radiolabel excreted into the bile within 24 hr after administration was associated with polar metabolites; the major metabolites in the bile were O-methyl-O-hydrogen-O-(2,6- dichloro-4-hydroxymethylphenyl)-phosphorothioate and 2,6-dichloro-4- methylphenol glucuronides. Radiocarbon excreted into the feces within 24 hr after administration was associated only with the parent compound. Two hours after oral administration, the major metabolites in blood, liver and kidney were O,O-dimethyl-O-(2,6-dichloro-4- carboxyphenyl) phosphorothioate, 3,5-dichloro-4- hydroxybenzaldehyde, O-methyl-O-hydrogen O-(2,6-dichloro-4-methylphenyl)-phosphorothioate and O-methyl-O-hydrogen-O-(2,6-dichloro-4-hydroxymethylphenyl)-phosphorothioate. Only a small amount of the parent compound was detected in the liver. The major biotransformation reactions were oxidative desulfuration to oxon and related derivatives, oxidation of the 4-methyl group to alcohols and acids, cleavage of the P-O-aryl and P-O-methyl linkages and conjugation of the resultant acids and phenols with glucoronic acids.

Wikipedia

Tolclofos-methyl

Biological Half Life

0.78 Days

Use Classification

Agrochemicals -> Pesticides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Toclofos-methyl is produced by reaction of 2,6-dichloro-p-cresol with (O,O-dimethyl) chlorothiophosphate in the presence of a base.
Preparation: T. Kato et al., Germany patent 2501040; United Kingdom patent 1467561 (1975, 1977 both to Sumitomo).

Analytic Laboratory Methods

A method to determine five postharvest fungicides (dichloran, flutriafol, o-phenylphenol, prochloraz, tolclofos methyl) in fruits (cherries, lemons, oranges, peaches) has been developed using solid-phase microextraction (SPME) coupled to liquid chromatography (LC) with photodiode array (DAD), mass spectrometry (MS), or tandem mass spectrometry (MS/MS) with ion trap detection. Extraction involved sample homogenization with an acetone/water solution (5:1), filtration, and acetone evaporation prior to fiber extraction. The pesticides were isolated with a fused-silica fiber coated with 50-um Carbowax/template resin. The effects of pH, ion strength, sample volume, and extraction time were investigated, and their impact on the SPME-LC/MS was studied. Dynamic and static modes of desorption were compared and the variables affecting desorption processes in SPME-LC optimized. Static desorption provided the best recoveries and peak shapes. Recoveries at the limit of quantification (LOQ) levels were between 10% for prochloraz and 60% for o-phenylphenol, with relative standard deviations from 13.6% for prochloraz to 3.1% for o-phenylphenol. The versatility of the method was also exhibited by its excellent linearity in the concentration intervals between 0.0005 and 5 mg/kg for dichloran and 0.01-10 mg/kg for tolclofos methyl and prochloraz. LOQs ranged from 0.25 to 1 ug/g using DAD, from 0.002 to 0.01 ug/g using LC/MS, and from 0.0005 to 0.01 to ug/g using LC/MS/MS. LOQs obtained in the present study using LC/MS and LC/MS/MS are lower than maximum residue limits established for all the fungicides in any matrix studied. The method enables to determine polar pesticides at low-microgram per gram levels in fruits.
The organophosphorus pesticides including phorate, diazinon, tolclofos-methyl, fenitrothin, malathion, fenthion, isocarbophos, quinalphos and phenamiphos, in peanut oils were determined by liquid-liquid extraction coupled with dispersive solid phase extraction and gas chromatography-mass spectrometry (GC-MS). The mixture of multi-walled carbon nanotubes and alumina was used as adsorbent in dispersive solid phase extraction. The effects of some experimental conditions, such as types of multi-walled carbon nanotubes, amount of adsorbents and extraction time were examined. The limits of detection for the analytes were between 0.7 and 1.6 ug/kg. The obtained recoveries of the analytes in the samples were between 85.9 and 114.3% and relative standard deviations were lower than 8.48%.
A liquid chromatography (LC) method for the quantitative determination of five fungicide residues (dichloran, flutriafol, o-phenylphenol, prochloraz and tolclofos methyl) in oranges, lemons, bananas, peppers, chards and onions is described. The residues were extracted by matrix solid-phase dispersion (MSPD) using C8. Quantitative analysis was performed by isocratic LC coupled to quadrupole mass spectrometer using atmospheric pressure chemical ionization in the negative ionization mode. The limit of quantification was 0.01 mg/kg for flutriafol, o-phenylphenol and dichloran, and 0.1 mg/kg for prochloraz and tolclofos methyl. The MSPD method is also suitable for LC-UV analysis but higher limits of quantification (between 1 and 5 mg/kg) were obtained. Validation of the method was performed between 0.01 and 25 mg/kg. Recoveries for fungicides ranged from 52.5 to 91.1% with relative standard deviations between 6.1 and 11.9%. The method was applied to the determination of residues in samples taken from agricultural cooperatives. The fungicides most often detected were o-phenylphenol and prochloraz.
In this study, a new analytical method was developed based on gas chromatography-triple quadrupole tandem mass spectrometry (GC-MS/MS) and used to determine 32 multiclass pesticides in ginseng products. The analytical method was validated, yielding recovery rates in the range of 55.2-108.3%, with precision values expressed as relative standard deviation (RSD) lower or equal to 12% at the spiking levels of 30, 100, and 1000 ug/kg. Correlation coefficients and LOQs (limit of quantification) were in the range 0.9801-0.9989 and 0.15-70 g/kg, respectively. With these validation data and this method, multiresidue pesticides of ginseng samples (fresh ginseng (n=118), red ginseng (n=24), dried ginseng (n=10)) were analyzed. Among them, the most frequently detected pesticide was tolclofos-methyl. Tolclofos-methyl was detected in 86.4% of fresh ginseng (18.25-404.5 ug/kg), 91.7% of red ginseng (13.14-119.4 ug/kg), and 87.5% of dried ginseng (23.15-3673 ug/kg).
A method was developed for monitoring dichloran, flutriafol, o-phenylphenol, prochloraz, and tolclofos-methyl in fruits and vegetables, using matrix solid-phase dispersion and liquid chromatography with mass spectrometry detection. The method was used to determine fungicide content in 200 samples of chards, onions, peppers, bananas, lemons, and oranges. Of the samples examined, 54% contained o-phenylphenol with concentrations ranging from 0.005 to 3.34 mg/kg and 35% showed prochloraz in the range of 0.06-1.95 mg/kg. Dichloran, flutriafol, and tolclofos-methyl were detected only occasionally. Only 4% of the samples exceeded the European Union maximum residue limits. The pesticides involved were tolclofos-methyl in 3 samples, o-phenylphenol and flutriafol in 2, and dichloran in one. The calculation of estimated daily intake from these monitoring data showed that dietary intakes were much lower than the acceptable daily intakes established by international agencies.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
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4: Zhou M, Hu N, Shu S, Wang M. Molecularly imprinted nanomicrospheres as matrix solid-phase dispersant combined with gas chromatography for determination of four phosphorothioate pesticides in carrot and yacon. J Anal Methods Chem. 2015;2015:385167. doi: 10.1155/2015/385167. Epub 2015 Apr 14. PubMed PMID: 25954569; PubMed Central PMCID: PMC4411505.
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10: Montuori P, Aurino S, Garzonio F, Sarnacchiaro P, Polichetti S, Nardone A, Triassi M. Estimates of Tiber River organophosphate pesticide loads to the Tyrrhenian Sea and ecological risk. Sci Total Environ. 2016 Jul 15;559:218-231. doi: 10.1016/j.scitotenv.2016.03.156. Epub 2016 Apr 8. PubMed PMID: 27065443.
11: Ccanccapa A, Masiá A, Andreu V, Picó Y. Spatio-temporal patterns of pesticide residues in the Turia and Júcar Rivers (Spain). Sci Total Environ. 2016 Jan 1;540:200-10. doi: 10.1016/j.scitotenv.2015.06.063. Epub 2015 Jun 25. PubMed PMID: 26118860.
12: Lee KG, Jo EK. Multiresidue pesticide analysis in Korean ginseng by gas chromatography-triple quadrupole tandem mass spectrometry. Food Chem. 2012 Oct 15;134(4):2497-503. doi: 10.1016/j.foodchem.2012.04.094. Epub 2012 Apr 21. PubMed PMID: 23442716.
13: Uclés A, Herrera López S, Dolores Hernando M, Rosal R, Ferrer C, Fernández-Alba AR. Application of zirconium dioxide nanoparticle sorbent for the clean-up step in post-harvest pesticide residue analysis. Talanta. 2015 Nov 1;144:51-61. doi: 10.1016/j.talanta.2015.05.055. Epub 2015 May 30. PubMed PMID: 26452791.
14: Blasco C, Picó Y, Mañes J, Font G. Determination of fungicide residues in fruits and vegetables by liquid chromatography-atmospheric pressure chemical ionization mass spectrometry. J Chromatogr A. 2002 Feb 22;947(2):227-35. PubMed PMID: 11883656.
15: Audenaert J, Vissers M, Gobin B. TESTING SIDE-EFFECTS OF COMMON PESTICIDES ON A. SWIRSKII UNDER GREENHOUSE CIRCUMSTANCES. Commun Agric Appl Biol Sci. 2014;79(2):207-10. PubMed PMID: 26084099.
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17: Osman KA, Al-Humaid AM, Al-Rehiayani SM, Al-Redhaiman KN. Monitoring of pesticide residues in vegetables marketed in Al-Qassim region, Saudi Arabia. Ecotoxicol Environ Saf. 2010 Sep;73(6):1433-9. doi: 10.1016/j.ecoenv.2010.05.020. Epub 2010 Jun 8. PubMed PMID: 20627311.
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